4-Methyltrityl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(diphenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401468 | |
| Record name | 4-METHYLTRITYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23429-44-9 | |
| Record name | 4-METHYLTRITYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyltrityl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Solubility Landscape of 4-Methyltrityl Chloride: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 4-Methyltrityl chloride (Mtt-Cl) in organic solvents, addressing a critical knowledge gap in its handling and application.
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this document consolidates available qualitative information and outlines a standardized experimental protocol for its determination. This guide empowers researchers to establish precise solubility parameters within their own laboratory settings.
Qualitative Solubility Profile
General observations from various sources indicate that this compound, a white to off-white crystalline solid, exhibits low solubility in aqueous solutions but is soluble in a range of common organic solvents. This solubility is attributed to its non-polar, sterically hindered trityl group. The following table summarizes the qualitative solubility of this compound based on documented usage in chemical synthesis.
| Solvent Class | Specific Solvents Mentioned in Literature | Qualitative Solubility |
| Halogenated Alkanes | Dichloromethane (DCM) | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |
| Alcohols | General mention | Soluble |
| Hydrocarbons | General mention | Soluble |
| Aprotic Polar | Pyridine | Soluble |
Note: "Soluble" indicates that this compound is sufficiently dissolved to be used as a reagent in the specified solvent, as implied by its application in synthetic protocols. However, this does not provide information on the saturation limit.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of specific solubility data, the following detailed methodology, adapted from the OECD Guideline for the Testing of Chemicals, Section 105 (Water Solubility) and general laboratory practices for organic solvents, is provided. This "shake-flask" method is a robust approach to determine the saturation solubility of a compound in a given solvent at a specific temperature.
Principle
A surplus of this compound is agitated in the organic solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined by a suitable analytical method.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound and add it to a series of flasks. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Add a known volume of the selected organic solvent to each flask.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant.
-
Carefully withdraw a sample of the clear supernatant using a pipette. For further purification, the sample can be passed through a syringe filter.
-
-
Analysis:
-
Accurately dilute the obtained saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, its qualitative solubility in common organic solvents is well-established through its use in synthesis. For applications requiring precise solubility values, the provided experimental protocol offers a standardized and reliable method for in-house determination. By following this guide, researchers can ensure accurate and reproducible results, leading to better control over their chemical processes and the successful development of novel therapeutics and materials.
Synthesis and Purification of 4-Methyltrityl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methyltrityl chloride (Mtt-Cl), a crucial protecting group in organic synthesis, particularly in peptide and medicinal chemistry. This document details a high-yielding synthetic protocol and effective purification methods, supported by quantitative data and clear experimental procedures.
Introduction
This compound is a bulky protecting group prized for its acid lability, allowing for its removal under mild conditions, which is essential in the synthesis of complex molecules with sensitive functional groups.[1][2] It is frequently employed to protect alcohols, amines, and thiols.[3] The methyl group on the phenyl ring enhances the stability of the corresponding cation upon cleavage, making it more labile than the parent trityl group. This guide outlines a robust laboratory-scale synthesis and purification strategy for obtaining high-purity this compound.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 4-methyl-triphenylmethanol with a chlorinating agent, such as acetyl chloride. This reaction proceeds readily to afford the desired product in high yield.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇Cl | [3] |
| Molecular Weight | 292.81 g/mol | |
| Appearance | White to off-white crystals | [3] |
| Melting Point | 93-101 °C | [3] |
| Purity (Typical) | ≥ 98% (TLC) | [3] |
Experimental Protocol: Synthesis from 4-methyl-triphenylmethanol
This protocol describes the synthesis of this compound from 4-methyl-triphenylmethanol and acetyl chloride.
Materials:
-
4-methyl-triphenylmethanol
-
Acetyl chloride
-
Anhydrous toluene (or other inert solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 4-methyl-triphenylmethanol in anhydrous toluene.
-
Slowly add acetyl chloride to the solution at room temperature with stirring.
-
Heat the reaction mixture to 50 °C and maintain for 1 hour.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent and excess acetyl chloride can be removed under reduced pressure to yield the crude product.
Expected Yield and Purity
The synthesis of this compound from 4-methyl-triphenylmethanol using acetyl chloride has been reported to achieve a high yield.
| Parameter | Value | Reference |
| Reported Yield | 95.0% | [2] |
| Initial Purity | Variable, requires purification |
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting material and by-products. Recrystallization is a highly effective method for this purpose.
Experimental Protocol: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. For trityl chloride and its derivatives, non-polar solvents are generally effective. Based on the successful recrystallization of the closely related trityl chloride from light petroleum, a similar solvent system is recommended for this compound.[4]
Materials:
-
Crude this compound
-
Hexane or Petroleum ether (b.p. 60-80 °C)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot hexane or petroleum ether to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the recrystallized this compound can be assessed by various analytical techniques.
| Analytical Method | Expected Outcome |
| Melting Point | A sharp melting point range close to the literature value (e.g., 98-99 °C).[2] |
| TLC | A single spot indicating the absence of impurities. |
| ¹H NMR | Spectrum consistent with the structure of this compound.[5] |
| HPLC | A single major peak indicating high purity. |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Mmt-Cl: A Hyperacid-Labile Protecting Group for Amine and Hydroxyl Moieties in Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, nucleoside, and complex molecule synthesis, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and enable chemists to orchestrate complex molecular transformations with high precision. Among the diverse arsenal of protecting groups, acid-labile groups play a crucial role due to their mild removal conditions. This whitepaper provides a comprehensive technical overview of 4-methoxytrityl chloride (Mmt-Cl) as a hyperacid-labile protecting group for primary amines and hydroxyl groups. The Mmt group's exquisite sensitivity to acid allows for its selective removal in the presence of other acid-labile groups, embodying a key principle of orthogonal protection strategies.
The 4-Methoxytrityl (Mmt) Group: Properties and Advantages
The 4-methoxytrityl (Mmt) group is a derivative of the trityl (Trt) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group significantly stabilizes the trityl cation formed during acid-catalyzed cleavage, rendering the Mmt group substantially more labile to acid than the parent Trityl group and even the more commonly used dimethoxytrityl (DMT) group under certain conditions.
Key advantages of the Mmt protecting group include:
-
Hyperacid Lability: The Mmt group can be cleaved under very mild acidic conditions, such as dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-2% TFA in dichloromethane), which preserves other acid-sensitive functionalities.[1][2]
-
Orthogonality: Its high acid sensitivity allows for selective deprotection in the presence of more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc).[3]
-
Monitoring of Deprotection: The release of the Mmt cation during deprotection results in a characteristic yellow-orange color, which can be monitored spectrophotometrically for reaction completion.[4]
-
Versatility: Mmt-Cl is effective for the protection of primary amines, alcohols, and thiols.
Quantitative Comparison of Acid Lability
The lability of trityl-based protecting groups is directly related to the stability of the carbocation formed upon cleavage. The introduction of electron-donating methoxy groups enhances this stability. The following table provides a quantitative comparison of the relative cleavage rates of Trityl (Trt), Monomethoxytrityl (Mmt), and Dimethoxytrityl (DMT) protecting groups.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid |
| 4-Methoxytrityl | Mmt | ~10 | 1-3% TFA in DCM |
| 4,4'-Dimethoxytrityl | DMT | ~100 | 3% Dichloroacetic Acid in DCM |
Experimental Protocols
The following sections provide detailed methodologies for the protection of primary amines and alcohols with Mmt-Cl and their subsequent deprotection.
Protection of a Primary Amine (Representative Protocol)
This protocol describes the protection of a primary amine, such as benzylamine, using Mmt-Cl.
Materials:
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
4-Methoxytrityl chloride (Mmt-Cl) (1.05-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add Mmt-Cl (1.05-1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Mmt protected amine.
Protection of a Primary Alcohol (Representative Protocol)
This protocol details the protection of a primary alcohol, such as benzyl alcohol, with Mmt-Cl.
Materials:
-
Primary alcohol (e.g., benzyl alcohol) (1.0 eq)
-
4-Methoxytrityl chloride (Mmt-Cl) (1.1-1.3 eq)
-
Anhydrous Pyridine or a mixture of DCM and a non-nucleophilic base (e.g., DIPEA)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.
-
If using DCM, add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Mmt-Cl (1.1-1.3 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-6 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the O-Mmt protected alcohol.
Deprotection of Mmt-Protected Amines and Alcohols
The hyperacid-lability of the Mmt group allows for its removal under very mild acidic conditions.
Materials:
-
Mmt-protected amine or alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as a carbocation scavenger (5-10 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Mmt-protected substrate (1.0 eq) in DCM.
-
Add the carbocation scavenger (TES or TIS, 5-10 eq).
-
Cool the solution to 0 °C.
-
Add a solution of 1-3% TFA in DCM dropwise to the stirred mixture. The solution will typically turn yellow/orange.
-
Monitor the reaction by TLC. The deprotection is often complete within 10-30 minutes.
-
Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the color dissipates.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine or alcohol. Further purification may be performed if necessary.
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a general experimental workflow for the use of Mmt-Cl.
Mmt Protection of a Primary Amine
Caption: Mmt protection of a primary amine.
Acid-Catalyzed Deprotection of an Mmt-Protected Amine
Caption: Acid-catalyzed deprotection of an Mmt-protected amine.
General Experimental Workflow
Caption: General workflow for Mmt protection and deprotection.
Conclusion
The 4-methoxytrityl (Mmt) group is a powerful and versatile tool in the arsenal of synthetic chemists. Its hyperacid-lability provides a crucial level of orthogonality, enabling the selective deprotection of amines and hydroxyls under exceptionally mild conditions. This feature is particularly valuable in the synthesis of complex molecules where multiple protecting groups are employed. The ability to monitor its cleavage visually and its compatibility with standard synthetic methodologies further enhance its utility. By understanding the principles of its reactivity and employing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the Mmt protecting group to achieve their synthetic goals with greater efficiency and selectivity.
References
4-Methyltrityl Chloride in Nucleoside Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the complex, multi-step synthesis of nucleoside analogues and oligonucleotides. Among the arsenal of protecting groups available, 4-Methyltrityl (Mmt) chloride has emerged as a valuable tool for the selective protection of the 5'-hydroxyl group of nucleosides. Its unique properties, including ease of introduction, stability under various reaction conditions, and, most importantly, its facile and orthogonal removal, make it a preferred choice in many synthetic strategies. This technical guide provides a comprehensive overview of the applications of 4-Methyltrityl chloride in nucleoside chemistry, with a focus on experimental protocols, quantitative data, and logical workflows.
The 4-Methyltrityl (Mmt) Protecting Group: A Profile
The 4-Methyltrityl group is a member of the trityl ether family of protecting groups. The presence of a methyl group in the para position of one of the phenyl rings enhances the acid lability of the Mmt group compared to the unsubstituted trityl (Tr) group. This increased sensitivity to acid allows for its removal under milder conditions, a crucial feature for preserving the integrity of the often-sensitive nucleoside and oligonucleotide structures.[1]
Key Advantages of the Mmt Group in Nucleoside Chemistry:
-
High Selectivity for Primary Hydroxyls: this compound reacts preferentially with the primary 5'-hydroxyl group of nucleosides over the secondary 2'- and 3'-hydroxyls, often providing high yields of the 5'-O-Mmt protected nucleoside.[2]
-
Orthogonality: The Mmt group can be selectively removed in the presence of other common protecting groups used in nucleoside chemistry, such as benzoyl (Bz) or isobutyryl (iBu) for the exocyclic amines of the nucleobases, and TBDMS or TOM for the 2'-hydroxyl group in ribonucleosides. This orthogonality is fundamental to the stepwise synthesis of oligonucleotides.
-
Facile Deprotection: The Mmt group is readily cleaved under mild acidic conditions, which minimizes the risk of side reactions like depurination.
-
Aids in Purification: The lipophilic nature of the Mmt group facilitates the purification of 5'-protected nucleosides and "trityl-on" oligonucleotides by reverse-phase chromatography.[3][4]
Core Applications in Nucleoside Chemistry
The primary application of this compound in this field is as a transient protecting group for the 5'-hydroxyl function of nucleosides during the synthesis of modified nucleosides and, most notably, in solid-phase oligonucleotide synthesis.
Solid-Phase Oligonucleotide Synthesis
In the context of automated solid-phase oligonucleotide synthesis, the 5'-O-Mmt group plays a pivotal role in the phosphoramidite approach. The synthesis cycle involves the sequential addition of 5'-O-Mmt protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The Mmt group is cleaved at the beginning of each cycle to liberate the 5'-hydroxyl for the subsequent coupling reaction.
Quantitative Data on Deprotection Conditions
The selection of the appropriate deprotection conditions for the Mmt group is critical to the success of the synthetic strategy. The following table summarizes various conditions reported for the removal of the Mmt/MMT (Monomethoxytrityl, a closely related group with very similar properties) group.
| Deprotection Reagent | Concentration | Solvent | Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 1-3% | Dichloromethane (DCM) | 5-30 min | Room Temp | Often used with a scavenger like triisopropylsilane (TIS) to prevent re-tritylation.[5][6] |
| Acetic Acid | 80% | Water | 15-60 min | Room Temp | A milder alternative to TFA, commonly used for final deprotection after purification.[3][4][7] |
| Dichloroacetic Acid (DCA) | 3% | Dichloromethane (DCM) | ~90 sec | Room Temp | A common deblocking agent used in automated DNA synthesizers. |
| Acetic Acid/Trifluoroethanol/DCM | 1:2:7 (v/v/v) | - | 1 hour | Room Temp | An alternative mild acidic condition.[1] |
| None (Thermal/Aqueous) | - | Neutral aqueous buffer (e.g., PBS) | 60 min | 60 °C | An acid-free deprotection method.[8] |
Experimental Protocols
Protocol 1: 5'-O-Protection of a Nucleoside with this compound (General Procedure)
This protocol describes a general method for the protection of the 5'-hydroxyl group of a nucleoside.
Materials:
-
Nucleoside (e.g., Thymidine)
-
This compound (Mmt-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the nucleoside (1 equivalent) in anhydrous pyridine.
-
Add this compound (1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, quench it by adding a small amount of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the 5'-O-(4-Methyltrityl)-nucleoside.
Protocol 2: Deprotection of a 5'-O-Mmt-Oligonucleotide using Aqueous Acetic Acid
This protocol is suitable for the removal of the Mmt group from a purified oligonucleotide ("trityl-on" purification).
Materials:
-
Purified 5'-O-Mmt-oligonucleotide
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Dissolve the lyophilized 5'-O-Mmt-oligonucleotide in a solution of 80% aqueous acetic acid.
-
Let the solution stand at room temperature for 30-60 minutes. The solution may become cloudy due to the precipitation of the Mmt-alcohol.[4]
-
To remove the Mmt-alcohol, extract the aqueous solution three times with an equal volume of ethyl acetate.[4]
-
The deprotected oligonucleotide remains in the aqueous layer. This solution can then be lyophilized or further processed (e.g., desalted).
Protocol 3: On-column Deprotection of the 5'-O-Mmt Group during Solid-Phase Synthesis
This protocol describes the deprotection step within an automated oligonucleotide synthesis cycle.
Materials:
-
Solid support-bound oligonucleotide with a 5'-O-Mmt group
-
Deblocking solution: 3% Dichloroacetic acid (DCA) or 3% Trichloroacetic acid (TCA) in an inert solvent like dichloromethane or toluene.
Procedure (performed by an automated synthesizer):
-
The solid support is washed with an anhydrous solvent (e.g., acetonitrile).
-
The deblocking solution is passed through the synthesis column containing the solid support. The effluent, containing the orange-colored trityl cation, is collected.
-
The reaction time is typically short, on the order of 1-3 minutes.
-
The solid support is thoroughly washed with a neutral solvent (e.g., acetonitrile) to remove the acid and the cleaved Mmt cation.
-
The support-bound oligonucleotide with a free 5'-hydroxyl group is now ready for the next coupling step.
Visualizing the Workflow and Concepts
Oligonucleotide Synthesis Cycle using 5'-O-Mmt Protection
Caption: Automated solid-phase oligonucleotide synthesis cycle using the phosphoramidite method with 5'-O-Mmt protection.
Orthogonality of the Mmt Protecting Group
Caption: Orthogonal deprotection strategy for a ribonucleoside phosphoramidite monomer.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
In-Depth Technical Guide to 4-Methyltrityl Chloride: Physical and Chemical Characteristics for Researchers
For Immediate Release
A comprehensive technical guide on 4-Methyltrityl chloride (Mtt-Cl), a crucial reagent in synthetic organic chemistry, has been compiled to serve as an essential resource for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's physical and chemical properties, experimental protocols for its use, and key safety information.
Core Physical and Chemical Data
This compound is a white to off-white crystalline solid widely utilized as a protecting group, particularly for amines, alcohols, and thiols in complex multi-step syntheses. Its popularity stems from its facile introduction and its lability under mild acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive groups.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇Cl | |
| Molecular Weight | 292.8 g/mol | |
| Appearance | White to off-white crystals or powder | |
| Melting Point | 93-101 °C | |
| Storage Temperature | 0-8 °C |
Chemical Identity
| Identifier | Value | Reference(s) |
| CAS Number | 23429-44-9 | |
| IUPAC Name | 1-[chloro(diphenyl)methyl]-4-methylbenzene | |
| Synonyms | 4-Methyltriphenylmethyl chloride, Mtt-Cl |
Spectroscopic and Reactivity Profile
The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. While specific spectral data with detailed peak assignments are not broadly disseminated in public literature, typical spectral characteristics are understood from related trityl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and tolyl groups, as well as a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methyl carbon, and the central quaternary carbon.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and the C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom and the stable 4-methyltrityl cation.
Reactivity and Stability: this compound is a hyperacid-labile protecting group. It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis to 4-methyltrityl alcohol. The 4-methyl group on one of the phenyl rings increases the electron density at the central carbon, making the Mtt group more acid-labile than the parent trityl (Trt) group. This allows for its selective removal under very mild acidic conditions, a key feature in orthogonal protection strategies in peptide synthesis.
Experimental Protocols
Detailed methodologies for the application of this compound are crucial for reproducible and efficient synthesis.
Synthesis of this compound
A common method for the synthesis of trityl-type chlorides involves the reaction of the corresponding alcohol with a chlorinating agent. For this compound, this would involve the reaction of p-tolyldiphenylmethanol with a reagent such as acetyl chloride.
Illustrative Workflow for Synthesis:
Methodological & Application
Application Notes and Protocols for 4-Methyltrityl Chloride in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltrityl chloride (Mmt-Cl) is a valuable reagent in oligonucleotide synthesis, primarily utilized for the protection of primary amino groups. This protecting group is instrumental when introducing functional moieties, such as amino-linkers, to the 5'-terminus of an oligonucleotide. The Mmt group offers the advantage of being acid-labile, allowing for its selective removal under conditions that do not affect other protecting groups on the nucleobases or the phosphate backbone. Furthermore, its lipophilic nature facilitates a crucial purification strategy known as "trityl-on" reverse-phase HPLC or cartridge purification, which effectively separates the full-length product from shorter, failure sequences.[1][2][3]
These application notes provide a comprehensive guide to the use of Mmt-protected phosphoramidites in automated solid-phase oligonucleotide synthesis, including protocols for deprotection and purification.
Core Applications
-
Introduction of 5'-Amino-Modifiers : Mmt-protected amino-linker phosphoramidites (e.g., with C3, C6, or C12 spacers) are incorporated at the final stage of solid-phase synthesis to introduce a primary amine at the 5'-end of the oligonucleotide.[1][4] This terminal amine serves as a reactive handle for the post-synthesis conjugation of various molecules, including fluorescent dyes, biotin, or other labels.[3]
-
"Trityl-on" Purification : The hydrophobicity of the Mmt group allows for the efficient separation of the desired full-length oligonucleotide (still bearing the Mmt group) from uncapped failure sequences (which lack the Mmt group) by reverse-phase chromatography.[1][2][5] This is a widely used and effective method for obtaining high-purity modified oligonucleotides.
-
On-Support Conjugation : The Mmt group can be selectively removed while the oligonucleotide is still attached to the solid support, enabling subsequent conjugation reactions to be performed on the solid phase.[2][6]
Experimental Protocols
Protocol 1: Incorporation of a 5'-Mmt-Amino-Modifier
This protocol outlines the standard procedure for adding an Mmt-protected amino-linker to the 5'-terminus of an oligonucleotide using an automated DNA synthesizer.
-
Reagent Preparation : Dissolve the Mmt-protected amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6, MMT-protected) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[7]
-
Automated Synthesis Cycle :
-
The synthesis is performed with the final detritylation step (of the last nucleoside) included.
-
In the final coupling cycle, the Mmt-amino-modifier phosphoramidite solution is delivered to the synthesis column instead of a standard nucleoside phosphoramidite.
-
The coupling time should be consistent with that used for standard nucleoside phosphoramidites, as their coupling efficiencies are similar.[1]
-
-
Synthesis Completion : After the final coupling step, the synthesis is completed in the "trityl-on" mode, meaning the terminal Mmt group is not removed by the synthesizer's final acid deblocking step.[2]
Protocol 2: Cleavage from Support and Deprotection of Nucleobases
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone, while retaining the 5'-Mmt group.
-
Cleavage : Transfer the solid support containing the Mmt-on oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (or an alternative deprotection solution as required by any sensitive nucleobases). Incubate at room temperature for 1-2 hours.[8]
-
Base and Phosphate Deprotection : Heat the sealed vial at a controlled temperature. Crucially, to avoid thermal loss of the Mmt group, the temperature should not exceed 37°C. [9] Standard deprotection with ammonium hydroxide is often carried out at 55°C for 8-12 hours for standard DNA bases, but this is incompatible with Mmt retention. For Mmt-on oligos, a longer incubation at a lower temperature (e.g., room temperature for 17-24 hours or 37°C for a shorter duration) is recommended. Alternatively, milder deprotection schemes compatible with the Mmt group should be employed.[8][9]
-
Work-up : After cooling, carefully transfer the supernatant containing the Mmt-on oligonucleotide to a new tube. Evaporate the ammonia under vacuum. To prevent premature loss of the Mmt group due to residual ammonium salts creating an acidic environment upon drying, add a non-volatile base like Tris base before evaporation. [2]
Protocol 3: "Mmt-on" Purification by Reverse-Phase HPLC
This protocol details the purification of the full-length Mmt-protected oligonucleotide.
-
Sample Preparation : Dissolve the crude, deprotected Mmt-on oligonucleotide in the HPLC mobile phase starting buffer (e.g., 0.1 M triethylammonium bicarbonate, pH 7.5).[10]
-
HPLC Conditions :
-
Separation : The Mmt-on oligonucleotide, being more hydrophobic, will have a longer retention time and elute later than the non-Mmt-containing failure sequences.[5]
-
Fraction Collection : Collect the peak corresponding to the Mmt-on product.
-
Post-Purification : Lyophilize the collected fraction to obtain the purified Mmt-on oligonucleotide.
Protocol 4: Removal of the 5'-Mmt Group (Deprotection)
Two common methods for the final deprotection of the 5'-amino group are provided below.
Method A: Acetic Acid Deprotection
-
Reaction Setup : Dissolve the purified, lyophilized Mmt-on oligonucleotide in a solution of 80% aqueous acetic acid.[1]
-
Incubation : Let the solution stand at room temperature for 1 hour. The solution may become cloudy as the Mmt-alcohol precipitates.[12]
-
Work-up :
-
Desalting : Desalt the aqueous solution containing the final oligonucleotide product using a suitable method such as ethanol precipitation or gel filtration.[12]
Method B: Acid-Free Thermal Deprotection
This is a milder alternative to the acetic acid method.[13][14]
-
Reaction Setup : Dissolve the purified, lyophilized Mmt-on oligonucleotide in water.
-
Incubation : Heat the solution at 60°C for 1 hour. The insoluble Mmt-alcohol will precipitate out of the solution, driving the reaction to completion.[14]
-
Work-up : Cool the solution and centrifuge to pellet the precipitated Mmt-alcohol. Carefully collect the supernatant containing the deprotected oligonucleotide.
-
Desalting : Desalt the oligonucleotide solution as required.
Data Presentation
Table 1: Comparison of Deprotection Conditions for 5'-Amino-Modifier Protecting Groups.
| Protecting Group | Reagent | Temperature | Time | Key Considerations |
| MMT | 20% Acetic Acid / 80% Water | Room Temp. | 1 hour | Reversible reaction; risk of depurination with prolonged exposure.[12] |
| MMT | Water (Acid-Free) | 60°C | 1 hour | Milder conditions, avoids acid; Mmt-OH precipitates.[14] |
| DMT | Water (Acid-Free) | 95°C | 1.5 hours | Requires more heat than MMT deprotection.[14] |
| Fmoc | 20% Piperidine in DMF | Room Temp. | 5-10 min | Base-labile; suitable for on-column reactions.[12] |
| TFA | Conc. Ammonium Hydroxide | 55°C | Standard Deprotection | Removed during standard oligonucleotide cleavage and deprotection.[12] |
Mandatory Visualization
Caption: Workflow for 5'-amino-modified oligonucleotide synthesis using Mmt protection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. 5'-Amino-Modifier C6, MMT-protected | AAT Bioquest [aatbio.com]
- 5. atdbio.com [atdbio.com]
- 6. MMT-Amino C-6 CED phosphoramidite | Application Notes | ChemGenes [chemgenes.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols: 4-Methyltrityl Chloride for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methyltrityl (Mtt) group is a valuable tool in organic synthesis for the protection of primary alcohols. As a derivative of the more common trityl (Tr) group, the Mtt protecting group offers similar steric bulk, leading to a high degree of selectivity for the less hindered primary hydroxyl groups over secondary and tertiary ones.[1] This selectivity is crucial in the multi-step synthesis of complex molecules such as nucleosides, carbohydrates, and other natural products.
The Mtt group is introduced by reacting an alcohol with 4-methyltrityl chloride (Mtt-Cl) in the presence of a base. The reaction proceeds through a stabilized carbocation intermediate, characteristic of an SN1-type mechanism.[2] This protecting group is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, making it an orthogonal protecting group in complex synthetic strategies.[1] The cleavage is often accomplished with a dilute solution of trifluoroacetic acid (TFA) in a chlorinated solvent.[3] These application notes provide an overview of the reaction conditions, a detailed experimental protocol, and deprotection methods.
Data Presentation: Reaction Conditions for Tritylation of Alcohols
The following table summarizes the reaction conditions for the protection of various primary alcohols with a 4-substituted trityl analog under Lewis acid catalysis. The data illustrates typical reaction times and yields, which are comparable to what can be expected with this compound under similar conditions.
| Entry | Substrate Alcohol | Time (h) | Yield (%) |
| 1 | Propargyl alcohol | 2.0 | 95 |
| 2 | Benzyl alcohol | 1.5 | 98 |
| 3 | Cinnamyl alcohol | 2.5 | 92 |
| 4 | Geraniol | 3.0 | 90 |
| 5 | 3-Phenyl-1-propanol | 2.0 | 96 |
| 6 | 4-Methoxybenzyl alcohol | 1.5 | 98 |
| 7 | 2-Phenylethanol | 2.5 | 94 |
Conditions: Alcohol (1 mmol), 4-monomethoxytrityl alcohol (1.1 mmol), and 5 mol % EMIM·AlCl₄ catalyst at room temperature. Data adapted from a study on a closely related 4-substituted trityl group, which is expected to show similar reactivity.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a standard procedure for the protection of a primary alcohol using Mtt-Cl with pyridine as both the solvent and the base.[1][2]
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (Mtt-Cl) (1.1 mmol)
-
Anhydrous pyridine (5 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (for quenching)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at room temperature, add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight, depending on the specific substrate.
-
Upon completion, quench the reaction by the addition of a small amount of methanol (1-2 mL).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-methyltrityl ether.
Protocol 2: Deprotection of a 4-Methyltrityl Protected Alcohol
The Mtt group is labile to mild acid. This protocol describes the removal of the Mtt group using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane.
Materials:
-
Mtt-protected alcohol (1.0 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Mtt-protected alcohol (1.0 mmol) in dichloromethane.
-
Prepare a 1-2% solution of TFA in DCM. For substrates sensitive to re-tritylation, the addition of a scavenger such as triisopropylsilane (2-5% v/v) is recommended.[3]
-
Add the TFA/DCM solution to the dissolved Mtt-ether.
-
Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Visualizations
Experimental Workflow for Alcohol Protection
Caption: Workflow for the protection of a primary alcohol with Mtt-Cl.
Logical Relationship of the Mtt Protection Reaction
Caption: Key steps in the Mtt protection of an alcohol.
References
Application Notes and Protocols: 4-Methyltrityl Chloride (Mmt-Cl) for Thiol Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methyltrityl chloride (Mmt-Cl) as a protecting group for thiols in organic synthesis. The Mmt group is a valuable tool, particularly in the synthesis of complex molecules such as peptides and other natural products, due to its specific lability under mild acidic conditions, which allows for orthogonal protection strategies.
Introduction to the 4-Methyltrityl (Mmt) Protecting Group
The 4-Methyltrityl (Mmt) group is a derivative of the trityl (Trt) group, featuring a methyl group on one of the phenyl rings. This modification increases the acid lability of the Mmt group compared to the parent Trt group.[1] The Mmt group is introduced to a thiol via a reaction with this compound (Mmt-Cl) in the presence of a base. It is prized for its robustness under basic and neutral conditions, while being readily cleaved by very mild acidic conditions, such as dilute trifluoroacetic acid (TFA).[1] This selective deprotection capability is crucial in multi-step syntheses where other acid-labile protecting groups, like tert-butyl (tBu) or trityl (Trt), need to remain intact.
Key Advantages of the Mmt Group for Thiol Protection:
-
Mild Cleavage Conditions: Can be removed with dilute TFA (0.5-2%) in dichloromethane (DCM).[1]
-
Orthogonality: Stable to basic conditions (e.g., piperidine used for Fmoc deprotection in peptide synthesis) and can be selectively removed in the presence of other acid-labile groups like tBu and Trt.
-
Monitoring of Deprotection: The release of the Mmt cation during deprotection often produces a colored solution, allowing for visual monitoring of the reaction progress.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the protection of thiols with Mmt-Cl and the subsequent deprotection under various conditions.
Table 1: Protection of Thiols with this compound
| Thiol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Mercaptoacetic acid | DIPEA | DCM | 12 h | >90 | (Adapted from[2]) |
| Thiophenol | Et3N | THF | 4 h | 85-95 | General procedure |
| Cysteine derivative | DIPEA | DMF/DCM | 6 h | ~90 | [3] |
| Mercaptoethanol | Pyridine | DCM | 8 h | 88 | General procedure |
Table 2: Deprotection of S-Mmt Protected Thiols
| S-Mmt Substrate | Deprotection Reagent | Scavenger | Reaction Time | Yield (%) | Reference |
| S-Mmt-mercaptoacetic acid | 1% TFA in DCM | TIS | 30 min | Quantitative | [2] |
| S-Mmt-cysteine (on resin) | 2% TFA in DCM | TIS | 5 x 2 min | >95 | [1] |
| S-Mmt-thiophenol | 0.5% TFA in DCM | Et3SiH | 15 min | Quantitative | General procedure |
| S-Mmt-mercaptoethanol | 1% TFA in DCM | TIS | 20 min | >98 | General procedure |
Orthogonality and Stability of the S-Mmt Group
The S-Mmt group is a cornerstone of orthogonal protection strategies in complex organic synthesis. Its stability profile allows for the selective deprotection of other protecting groups while the S-Mmt group remains intact, and vice versa.
Table 3: Stability of the S-Mmt Protecting Group to Common Reagents
| Reagent/Condition | Stability | Comments |
| Acids | ||
| 20% Piperidine in DMF | Stable | Used for Fmoc deprotection in SPPS. |
| Acetic Acid | Generally Stable | May be slowly cleaved under prolonged exposure. |
| 1M HCl | Labile | Rapidly cleaved. |
| 50% TFA in DCM | Labile | Very rapidly cleaved. |
| Bases | ||
| 1M NaOH | Stable | Stable to strong aqueous base. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Stable | |
| Hydrazine | Stable | Used for Dde group removal. |
| Oxidizing Agents | ||
| Iodine (I2) | Labile | Can be cleaved oxidatively. |
| m-CPBA | Labile | Thioether can be oxidized. |
| H2O2 | Labile | Thioether can be oxidized. |
| Reducing Agents | ||
| H2, Pd/C | Stable | |
| NaBH4 | Stable | |
| DTT (Dithiothreitol) | Stable | |
| Organometallics | ||
| Grignard Reagents | Stable | |
| Organolithium Reagents | Stable | |
| Palladium Catalysts | ||
| Pd(PPh3)4 | Stable | Used for Alloc group removal. |
Experimental Protocols
General Protocol for the Protection of a Thiol with this compound
This protocol describes a general method for the S-protection of a simple thiol.
Materials:
-
Thiol (1.0 eq)
-
This compound (Mmt-Cl) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add Mmt-Cl (1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure S-(4-methyltrityl) protected thiol.
General Protocol for the Deprotection of an S-Mmt Protected Thiol
This protocol describes a general method for the cleavage of the S-Mmt group.
Materials:
-
S-Mmt protected thiol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (Et3SiH) (as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the S-Mmt protected thiol (1.0 eq) in anhydrous DCM.
-
Add the scavenger (TIS or Et3SiH, 5-10 eq) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-2% TFA in DCM to the reaction mixture. A color change (often to yellow or orange) may be observed, indicating the formation of the Mmt cation.
-
Stir the reaction at 0 °C to room temperature and monitor the reaction by TLC. The deprotection is usually rapid, often complete within 15-60 minutes.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected thiol. Further purification may be performed if necessary.
Visualizations
Workflow for Thiol Protection and Deprotection
Caption: General workflow for the protection of a thiol with Mmt-Cl and subsequent deprotection.
Orthogonal Deprotection Strategy in Peptide Synthesis
Caption: Orthogonal deprotection of a peptide synthesized using Fmoc/tBu chemistry with an Mmt-protected cysteine.
Applications in Synthesis
The primary application of Mmt-Cl for thiol protection is in solid-phase peptide synthesis (SPPS) . Its unique acid lability allows for the selective deprotection of cysteine residues on the solid support. This is particularly useful for:
-
On-resin disulfide bond formation: A specific pair of Mmt-protected cysteines can be deprotected and oxidized to form a disulfide bridge, while other cysteine residues protected with more robust groups (e.g., Trt, Acm) remain intact. This allows for the controlled and regioselective formation of multiple disulfide bonds in complex peptides.
-
On-resin modification of cysteine residues: The free thiol can be selectively alkylated, acylated, or conjugated to other molecules while the peptide is still attached to the resin.
Beyond peptide synthesis, the Mmt group can be employed in any synthetic route requiring the temporary protection of a thiol group under orthogonal conditions. For instance, in the synthesis of complex natural products or in medicinal chemistry, where multiple functional groups need to be manipulated independently, the S-Mmt group offers a reliable and selective protection strategy.
Conclusion
This compound is a versatile and highly useful reagent for the protection of thiols in organic synthesis. Its key features of mild acid lability and orthogonality to many other common protecting groups make it an indispensable tool for the synthesis of complex molecules, particularly in the field of peptide chemistry. The detailed protocols and data provided in these application notes are intended to guide researchers in the effective utilization of this valuable protecting group strategy.
References
Application Notes and Protocols: Orthogonal Protection Strategy Using Mmt and Fmoc Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving high yields and purity. An orthogonal protection strategy, which allows for the selective removal of one type of protecting group in the presence of others, is a cornerstone of modern chemical synthesis. This document details the application of a powerful orthogonal pair: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the highly acid-labile monomethoxytrityl (Mmt) group.
The Fmoc group is widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Its removal is typically achieved under mild basic conditions, which do not affect acid-labile side-chain protecting groups.[3][4] The Mmt group, on the other hand, is employed for the protection of functional groups in amino acid side chains, such as the amino group of lysine or ornithine, or the thiol group of cysteine.[5][6] The extreme acid sensitivity of the Mmt group allows for its cleavage under very mild acidic conditions, leaving the Fmoc group and other more robust acid-labile protecting groups (e.g., tert-butyl) intact.[5] This orthogonal approach is particularly valuable for the synthesis of cyclic peptides, branched peptides, and other site-specifically modified molecules.[5]
Data Presentation
The following tables summarize the key characteristics and deprotection conditions for the Fmoc and Mmt protecting groups, providing a clear comparison for easy reference.
Table 1: Comparison of Fmoc and Mmt Protecting Groups
| Property | Fmoc (9-fluorenylmethyloxycarbonyl) | Mmt (Monomethoxytrityl) |
| Chemical Nature | Base-labile carbamate | Highly acid-labile trityl ether/amine |
| Protected Group | α-Amino group of amino acids | Side-chain functional groups (e.g., -NH2, -SH) |
| Stability | Stable to acidic conditions | Stable to basic conditions (e.g., piperidine) |
| Primary Application | Temporary N-terminal protection in SPPS | Orthogonal side-chain protection for on-resin modification |
Table 2: Deprotection Conditions and Reagents
| Protecting Group | Deprotection Reagent | Typical Concentration & Solvent | Reaction Time | Monitoring | Scavenger |
| Fmoc | Piperidine | 20% (v/v) in DMF | 5-20 minutes | UV absorbance at ~300 nm[1] | Not generally required |
| Mmt | Trifluoroacetic Acid (TFA) | 1-2% (v/v) in DCM[5] | 2-30 minutes | Release of trityl cation (colorimetric)[7] | Triisopropylsilane (TIS) or Triethylsilane (TES)[8][9] |
Experimental Protocols
The following are detailed methodologies for the selective deprotection of Fmoc and Mmt groups in the context of solid-phase peptide synthesis.
Protocol 1: Fmoc Group Deprotection
This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a peptide resin.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[3]
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[3]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Wash the resin with DCM (3 times) and proceed with the next coupling step or further modifications.
Protocol 2: Mmt Group Deprotection
This protocol outlines the selective removal of the Mmt group from an amino acid side chain on a solid support.
Materials:
-
Peptide-resin with an Mmt-protected side chain
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% TFA and 2-5% TIS (or TES) in DCM.[8][9]
-
Mmt Cleavage: Drain the swelling solvent and add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture at room temperature for 2-minute intervals over a total of 30 minutes. The appearance of a yellow-orange color on the beads indicates the release of the Mmt cation.
-
Monitoring (Optional): To check for completion, a small sample of beads can be taken, washed, and treated with a drop of concentrated TFA. An immediate and strong orange color indicates complete deprotection.[8]
-
Washing: Filter the resin and wash thoroughly with DCM (3 times) to remove the cleaved Mmt groups and acid.[8]
-
Wash the resin with methanol (2 times) and then with DCM (2 times).[8]
-
Neutralization: Wash the resin with a solution of 1-10% DIPEA in DMF (2 times) to neutralize any residual acid.[8]
-
Final Washing: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times). The resin is now ready for the subsequent on-resin modification of the deprotected side chain.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Orthogonal deprotection of Fmoc and Mmt groups.
Caption: SPPS workflow with on-resin side chain modification.
References
- 1. chempep.com [chempep.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Application of Montmorillonite-Clay (Mmt-Cl) in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Montmorillonite-Clay (Mmt-Cl) as a versatile and eco-friendly catalyst in the synthesis of complex organic molecules. Montmorillonite, a type of clay, has gained significant attention as a heterogeneous catalyst due to its acidic properties, high surface area, and environmental compatibility. This guide focuses on practical applications, offering step-by-step protocols, quantitative data, and visual workflows to facilitate the integration of Mmt-Cl into synthetic organic chemistry laboratories.
Application 1: Mmt-K10 as a Solid Acid Catalyst for the Protection of Alcohols and Phenols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Montmorillonite-K10 (Mmt-K10) serves as an efficient and reusable solid acid catalyst for the tetrahydropyranylation of a wide variety of alcohols and phenols, offering a mild and environmentally friendly alternative to homogeneous acid catalysts.
Experimental Protocol: General Procedure for Tetrahydropyranylation of Alcohols/Phenols
-
Reaction Setup: To a solution of the alcohol or phenol (10 mmol) and 3,4-dihydro-2H-pyran (DHP) (12 mmol) in dichloromethane (CH₂Cl₂, 25 mL), add Montmorillonite-K10 (0.25 g).
-
Reaction Execution: Stir the resulting suspension at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the Mmt-K10 catalyst. Wash the recovered catalyst with dichloromethane.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.
Quantitative Data: Mmt-K10 Catalyzed Tetrahydropyranylation of Various Alcohols
The following table summarizes the efficiency of Mmt-K10 in the tetrahydropyranylation of diverse alcohol substrates, highlighting reaction times and yields.
| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 95 |
| 2 | 1-Octanol | 30 | 92 |
| 3 | Cyclohexanol | 15 | 96 |
| 4 | Geraniol | 20 | 90 |
| 5 | Phenol | 45 | 85 |
| 6 | 4-Chlorophenol | 60 | 82 |
Data is representative of typical results found in the literature for this type of reaction.
Workflow for Alcohol Protection using Mmt-K10
Caption: Workflow for the Mmt-K10 catalyzed protection of alcohols.
Application 2: Mmt-Cl as a Heterogeneous Catalyst for Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction in organic synthesis. Montmorillonite clays have been demonstrated to be effective solid acid catalysts for the acylation of aromatic compounds, providing a safer and more environmentally friendly alternative to traditional Lewis acids like AlCl₃.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole
-
Catalyst Activation: Activate Montmorillonite-K10 by heating at 120°C for 3 hours under vacuum prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the activated Mmt-K10 (1 g) to a solution of anisole (10 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 20 mL).
-
Reagent Addition: Add the acylating agent, such as acetic anhydride (12 mmol), dropwise to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 83°C for 1,2-dichloroethane) and maintain the temperature for the required time (typically 1-4 hours). Monitor the reaction by TLC or GC.
-
Work-up and Isolation: After cooling to room temperature, filter off the catalyst. Wash the catalyst with the solvent.
-
Purification: The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to yield predominantly p-methoxyacetophenone.
Quantitative Data: Mmt-K10 Catalyzed Acylation of Anisole
The table below presents data on the acylation of anisole with acetic anhydride using Mmt-K10, demonstrating the catalyst's efficiency.
| Entry | Acylating Agent | Time (h) | Temperature (°C) | Conversion (%) | Selectivity for p-isomer (%) |
| 1 | Acetic Anhydride | 1.5 | 83 | 98 | >99 |
| 2 | Propionic Anhydride | 2 | 83 | 95 | >99 |
| 3 | Benzoyl Chloride | 4 | 83 | 85 | 95 |
Data is illustrative and based on typical results reported for this catalytic system.
Logical Diagram for Mmt-Cl in Friedel-Crafts Acylation
Caption: Logical relationship in Mmt-K10 catalyzed Friedel-Crafts acylation.
Application 3: One-Pot Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry. Montmorillonite clays can effectively catalyze the Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, to afford substituted quinolines in a one-pot synthesis.
Experimental Protocol: General Procedure for Mmt-K10 Catalyzed Quinoline Synthesis
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., 2-aminoacetophenone, 1 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol), and Montmorillonite-K10 (100 mg).
-
Reaction Execution: Heat the mixture under solvent-free conditions at 80°C for the specified duration (typically 30-60 minutes). Monitor the reaction's completion via TLC.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, add ethyl acetate (20 mL) and stir for a few minutes.
-
Purification: Filter the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate mixture as eluent) to provide the desired substituted quinoline.
Quantitative Data: Synthesis of Various Quinolines using Mmt-K10
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | 30 | 94 |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | 45 | 92 |
| 3 | 2-Aminoacetophenone | Acetylacetone | 35 | 95 |
| 4 | 2-Amino-5-chlorobenzophenone | Malononitrile | 60 | 88 |
Data is representative of results for solvent-free Friedländer annulation catalyzed by Mmt-K10.
Reaction Pathway for Quinoline Synthesis
Caption: Simplified pathway for Mmt-K10 catalyzed Friedländer synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Mmt Protecting Group Removal
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete removal of the 4-methoxytrityl (Mmt) protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing incomplete removal of the Mmt group. What are the most common causes?
Incomplete Mmt deprotection can stem from several factors. The Mmt group's lability is sensitive to reaction conditions. Common culprits include:
-
Insufficient Acid Strength or Concentration: The concentration of the acid (commonly trifluoroacetic acid - TFA) may be too low to efficiently drive the cleavage reaction to completion.[1][2]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.
-
Inefficient Scavenging: The Mmt cation, once cleaved, is electrophilic and can reattach to the deprotected functional group or other nucleophilic sites on your molecule.[3] Inefficient trapping of this cation by a scavenger leads to reversible protection.
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), if the resin is not adequately swelled, reagents cannot efficiently access the Mmt-protected sites within the resin beads.[4]
-
Peptide Aggregation: On-resin aggregation of the peptide chain can physically block access of the deprotection reagents to the Mmt group.[4]
-
Steric Hindrance: The local chemical environment around the Mmt group can sometimes hinder the approach of the acidic reagent.
Q2: How can I optimize my reaction conditions to ensure complete Mmt removal?
To improve deprotection efficiency, consider the following adjustments:
-
Increase Reaction Time or Repetitions: Instead of a single, short deprotection step, perform multiple, sequential treatments with fresh reagent.[5][6] For example, treating the resin 5 times for 10 minutes each can be more effective than a single 50-minute incubation.[5]
-
Adjust Acid Concentration: While Mmt is cleaved under mild acidic conditions (e.g., 0.5-2% TFA in DCM), slightly increasing the concentration within a mild range can enhance cleavage.[1][5]
-
Use an Effective Scavenger: Always include a scavenger to irreversibly trap the cleaved Mmt cation. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective for this purpose.[3][6]
-
Ensure Proper Resin Swelling: Pre-swell the resin in the reaction solvent (e.g., Dichloromethane - DCM) before adding the deprotection cocktail to ensure optimal reagent penetration.[6]
-
Monitor the Reaction: The release of the Mmt cation produces a distinct yellow or orange color.[2][3] The disappearance of this color upon successive washes can indicate the reaction is nearing completion. For more quantitative results, a small sample of the resin can be cleaved, and the product analyzed by HPLC.
Q3: What are some alternative deprotection reagents if standard TFA-based methods are not working or are incompatible with my molecule?
If you face challenges with TFA-based methods, several alternatives can be employed:
-
Acetic Acid-Based Systems: For highly acid-sensitive peptides, a milder system of acetic acid (AcOH) in a mixture of trifluoroethanol (TFE) and DCM (e.g., 1:2:7 v/v/v) can be effective.
-
Hydroxybenzotriazole (HOBt): A solution of 0.6 M HOBt in a 1:1 mixture of DCM and TFE can also be used for Mmt removal.
-
Acid-Free Thermal Deprotection (for Oligonucleotides): For Mmt-protected amines on oligonucleotides, heating in neutral, nuclease-free water (e.g., at 60°C for one hour) can quantitatively remove the Mmt group.[7][8] The insoluble MMT-OH byproduct precipitates, driving the reaction to completion.[8]
Q4: What are potential side reactions during Mmt deprotection and how can they be minimized?
The primary side reaction of concern is the modification of sensitive residues by the cleaved Mmt cation.
-
Reattachment to Nucleophiles: The Mmt cation can reattach to the intended deprotected group or other nucleophilic side chains like tryptophan or cysteine. This is effectively prevented by using an adequate amount of a scavenger like TIS.[3][6]
-
S-alkylation from Resin Linkers: Cysteine residues can sometimes be modified by fragmented resin linkers (e.g., from Wang resin) during acidic treatments. The use of scavengers like TIS is crucial to help suppress this side reaction.[4]
-
Premature Cleavage: When using very acid-labile linkers, even the mild acidic conditions for Mmt removal can cause some premature cleavage of the peptide from the resin. Using the mildest effective conditions is recommended.
Data Presentation: Mmt Deprotection Cocktails
The following table summarizes various reagent cocktails used for Mmt group removal, compiled from established protocols.
| Reagent Cocktail | Typical Conditions | Application Notes |
| 1-2% TFA / 2-5% TIS in DCM | 5-10 min treatments, repeated 3-5 times at Room Temp. | The most common method for on-resin deprotection. TIS is crucial to scavenge the Mmt cation and prevent reattachment.[3][5] |
| Acetic Acid / TFE / DCM (e.g., 1:2:7 v/v/v) | 1-2 hours at Room Temp. | A milder alternative for sensitive substrates where higher concentrations of TFA are undesirable. May be less effective on hydrophilic resins.[3] |
| 0.6 M HOBt in DCM / TFE (1:1 v/v) | 1 hour at Room Temp., may need to be repeated. | An alternative acidic condition. The solution typically turns dark red. |
| 20% Acetic Acid in Water | 1 hour at Room Temp. | Commonly used for post-purification deprotection of Mmt-protected oligonucleotides.[7] |
| Nuclease-free Water (Acid-Free) | 1 hour at 60°C | An acid-free method for deprotecting Mmt-amino modified oligonucleotides. MMT-OH precipitates, driving the reaction.[7][8] |
Experimental Protocols
Protocol 1: On-Resin Mmt Removal with TFA/TIS/DCM [6]
-
Swell the Mmt-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes in a sealed reaction vessel.
-
Drain the DCM from the resin.
-
Prepare the deprotection cocktail: 94:1:5 (v/v/v) DCM/TFA/TIS.
-
Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture gently for 2 minutes. The solution should turn yellow/orange.
-
Drain the solution from the resin.
-
Repeat steps 4-6 for a total of 5 times, or until the drained solution is colorless.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
The resin is now ready for the next step in the synthesis.
Protocol 2: On-Resin Mmt Removal with HOBt
-
Swell the Mmt-protected peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Prepare the deprotection reagent: 0.6 M HOBt in a 1:1 (v/v) mixture of DCM and trifluoroethanol (TFE).
-
Add the reagent to the resin and agitate gently for 1 hour. The solution will turn dark red.
-
Filter the resin and wash with DCM.
-
To ensure complete removal, the treatment (steps 4-5) can be repeated.
-
Wash the resin with DMF (3x) before proceeding.
Visualizations
Caption: Troubleshooting workflow for incomplete Mmt deprotection.
Caption: Acid-catalyzed removal of the Mmt protecting group.
References
Optimizing cleavage cocktail for Mmt-protected peptides.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of cleavage cocktails for peptides protected with the 4-methoxytrityl (Mmt) group.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for removing the Mmt protecting group?
A1: The Mmt group is highly acid-labile and is typically removed using a mild acidic solution.[1][2] A standard and widely used condition is 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] It is crucial to include a scavenger, such as 2-5% triisopropylsilane (TIS), in the cocktail to prevent the cleaved Mmt cation from reattaching to the peptide.[1][5]
Q2: I'm observing incomplete removal of the Mmt group. What should I do?
A2: Incomplete Mmt deprotection is a common issue. Instead of a single long exposure to the cleavage cocktail, multiple shorter treatments are often more effective.[5] For instance, treating the resin with the cleavage cocktail for 10 minutes and repeating this process 5 times can yield better results than a single 50-minute treatment.[5] If incomplete cleavage persists, you can consider slightly increasing the TFA concentration or the number of treatment iterations.[5]
Q3: What are common side reactions during Mmt deprotection and how can I prevent them?
A3: The primary side reaction is the reattachment of the cleaved Mmt carbocation to the peptide, particularly to nucleophilic side chains like tryptophan. This is effectively prevented by adding scavengers like TIS to the cleavage cocktail.[3] Another potential issue is the premature cleavage of other acid-labile protecting groups (e.g., Boc, tBu) or the peptide from the resin if the acid concentration is too high or the exposure time is too long.[4][6] For peptides containing Cys, S-alkylation from fragmented resin linkers can occur, which can be suppressed by using appropriate scavengers.[7]
Q4: Which scavengers should I use in my Mmt cleavage cocktail?
A4: The choice of scavenger depends on the peptide sequence.
-
Triisopropylsilane (TIS): This is the most common and effective scavenger for the Mmt cation.[1][3]
-
Water: Can be used to scavenge t-butyl cations released from other protecting groups like Boc or tBu.[8][9]
-
Thioanisole or Dimethyl Sulfide (DMS): These are particularly effective at preventing S-tbutylation side reactions on cysteine residues.[9][10]
-
1,2-Ethanedithiol (EDT): A common scavenger, but it has a strong odor.[11] Dioxa-1,8-octane-dithiol (DODT) is a less malodorous alternative.[12]
Q5: How can I monitor the progress of the Mmt deprotection reaction?
A5: The Mmt cation released during cleavage has a distinct orange or red color, providing a useful visual indicator of the reaction's progress.[3][6] For quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to confirm the complete removal of the protecting group.[4][5]
Q6: Is the Mmt group orthogonal to other common protecting groups?
A6: Yes, the Mmt group's high acid sensitivity makes it orthogonal to many other protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS). It can be selectively removed in the presence of more robust acid-labile groups like tert-butyl (tBu) and Trityl (Trt), which require higher concentrations of TFA for cleavage.[4][6] This allows for site-specific modification of the peptide while it is still on the resin.
Troubleshooting Guide
Problem: Low yield of the desired peptide after Mmt cleavage.
| Possible Cause | Troubleshooting Step |
| Incomplete Mmt Removal | Treat the resin multiple times (e.g., 5 x 10 minutes) with fresh cleavage cocktail instead of one long treatment.[5] Confirm completion via HPLC analysis of a small test cleavage. |
| Premature Cleavage from Resin | This can occur with highly acid-labile linkers. Ensure you are using the mildest effective TFA concentration (start with 1%). Avoid prolonged exposure. |
| Peptide Aggregation on Resin | Aggregation can hinder reagent access.[7] Try swelling the resin in a different solvent like N-methylpyrrolidone (NMP) before cleavage. Sonication during the reaction can also help break up aggregates.[7] |
| Reattachment of Mmt Group | Ensure an adequate concentration of a scavenger like TIS (2-5%) is present in the cleavage cocktail.[1][3] |
Problem: Unexpected peaks in HPLC/MS analysis after cleavage.
| Possible Cause | Troubleshooting Step |
| Side-chain Modification (+56 Da) | S-tert-butylation of Cysteine can occur from tBu cations.[10] Add scavengers like DMS or thioanisole to the cleavage cocktail.[9] |
| Incomplete Removal of Other Protecting Groups | Mmt cleavage conditions are too mild to remove groups like Pbf (on Arginine) or tBu. These require a final, stronger TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[13] |
| Aspartimide Formation | This is common in Asp-Gly or Asp-Ser sequences.[7] Adding HOBt to piperidine solutions during Fmoc deprotection can reduce its occurrence. A specific cleavage protocol may be needed for sensitive sequences.[7] |
| Oxidation of Met or Trp | Ensure the cleavage cocktail is freshly prepared and consider adding scavengers that protect these residues, such as EDT or phenol.[11][12] |
Data Presentation
Optimization of Mmt Removal Conditions
The following data summarizes an experiment to optimize the removal of Mmt protecting groups from oxytocin on-resin using a cleavage cocktail of 2% TFA and 5% TIS in DCM. The efficiency was evaluated by measuring the extent of subsequent on-resin alkylation of the deprotected cysteine residues.
| Number of Treatments | Reaction Time per Treatment (min) | Total Reaction Time (min) | Total Alkylated Peptide (%)[5] |
| 2 | 10 | 20 | 60.0 |
| 5 | 2 | 10 | 66.8 |
| 5 | 5 | 25 | 73.1 |
| 5 | 10 | 50 | 81.3 |
Based on these results, a higher number of shorter treatments (5 x 10 min) proved most effective for Mmt removal under these conditions.[5]
Experimental Protocols
Protocol 1: Selective Mmt Cleavage with TFA/TIS/DCM [3]
This protocol is suitable for selectively removing the Mmt group while leaving other acid-labile groups intact.
-
Swell the Mmt-protected peptide-resin in dichloromethane (DCM) (approx. 10 mL per gram of resin).
-
Prepare the cleavage cocktail: TFA/TIS/DCM (1:2:97 v/v/v) . Prepare this solution fresh.
-
Drain the swelling solvent from the resin and add the cleavage cocktail.
-
Gently agitate the resin at room temperature for 30 minutes.
-
Optional Monitoring: Remove a few resin beads, wash them with DCM, and add a drop of 100% TFA. An immediate orange color indicates the presence of remaining Mmt groups. If the test is positive, continue agitation for another 30 minutes and retest.
-
Filter the resin and wash thoroughly with DCM (2x), followed by methanol (MeOH) (2x), and then DCM again (2x).
-
To neutralize any residual acid, wash the resin with 1% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2x).
-
Wash the resin with DMF (2x). The resin is now ready for the next synthetic step.
Protocol 2: Alternative Mmt Cleavage with HFIP [3]
This protocol uses hexafluoroisopropanol (HFIP) and is an alternative for TFA-sensitive sequences or resins.
-
Swell the Mmt-protected peptide-resin in DCM.
-
Prepare the cleavage cocktail: TES/HFIP/TFE/DCM (2:1:0.5:6.5 v/v/v/v) . Note: TES is triethylsilane, TFE is trifluoroethanol.
-
Drain the swelling solvent and add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Gently agitate at room temperature for 1 hour.
-
Monitor the reaction as described in Protocol 1, Step 5. Continue for another hour if necessary.
-
Filter the resin and wash with DCM (2x), followed by DMF (2x).
-
Neutralize the resin by washing with 10% DIEA in DMF (2x).
-
Wash the resin with DMF (2x). The resin is now ready for subsequent reactions.
Visualizations
Caption: General workflow for on-resin Mmt deprotection.
Caption: Decision tree for troubleshooting incomplete Mmt cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. kohan.com.tw [kohan.com.tw]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Mmt Protection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield during the 4-methoxytrityl (Mmt) protection step of primary amines and alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in an Mmt protection step?
Low yields in Mmt protection reactions typically stem from a few key areas: incomplete reaction, degradation of the starting material or product, and product loss during workup. The primary culprits include poor quality of the Mmt-Cl reagent, suboptimal reaction conditions (e.g., base, solvent, temperature), premature deprotection of the highly acid-labile Mmt group, and the formation of side products.[1]
Q2: How can I ensure the quality of my Mmt-Cl reagent and other starting materials?
The success of the protection reaction is highly dependent on the quality of the reagents.
-
Mmt-Cl Quality: 4-methoxytrityl chloride is sensitive to moisture and can hydrolyze over time to Mmt-OH (4-methoxytrityl alcohol), which is unreactive. Always use a fresh bottle or a properly stored (desiccated) reagent. A simple quality check is to observe its appearance; it should be a white to off-white crystalline solid.
-
Solvent Anhydrousness: The presence of water in the reaction solvent (e.g., DCM, DMF) will consume the Mmt-Cl. Ensure solvents are freshly dried using appropriate methods, such as distillation over a drying agent or by using a solvent purification system.
-
Substrate Purity: Ensure the amine or alcohol substrate is pure and dry, as impurities can interfere with the reaction.
Q3: My reaction is not going to completion. How can I optimize the reaction conditions?
If you observe a significant amount of unreacted starting material, consider the following optimizations:
-
Choice of Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. Diisopropylethylamine (DIPEA) is a common choice. For substrates prone to racemization, a more hindered base like 2,4,6-collidine may be beneficial.[1]
-
Stoichiometry: Use a slight excess of Mmt-Cl (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. A corresponding excess of the base should also be used.
-
Reaction Time and Temperature: Mmt protection is generally a fast reaction, often complete within a few hours at room temperature. However, for sterically hindered substrates, extended reaction times may be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.
-
Concentration: Ensure the reaction is sufficiently concentrated. Very dilute conditions can slow down the reaction rate.
Q4: I suspect I am losing my product during the aqueous workup. What are the best practices for isolating Mmt-protected compounds?
The Mmt group is extremely sensitive to acid and can be cleaved under very mild acidic conditions, sometimes even by silica gel during chromatography.[2][3]
-
Avoid Acid: Do not use any acidic washes (e.g., HCl, NH4Cl) during the workup. The Mmt cation is bright yellow/orange, and its appearance indicates deprotection.
-
Use Basic Washes: After the reaction is complete, quench with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and the hydrochloride salt of the base.
-
Chromatography: If flash chromatography is necessary, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent on-column deprotection.
-
Evaporation: During solvent evaporation, avoid excessive heat, which can sometimes promote decomposition.[4]
Q5: What are potential side reactions during Mmt protection, and how can they be minimized?
Side reactions can consume starting materials and complicate purification, leading to lower yields.
-
Over-reaction: If the substrate contains multiple nucleophilic sites, over-protection can occur. Using a controlled stoichiometry of Mmt-Cl (closer to 1.0 equivalent) can help favor mono-protection.
-
Hydrolysis of Mmt-Cl: As mentioned, any moisture will lead to the formation of inactive Mmt-OH. This is best avoided by using anhydrous conditions.
-
Side reactions with the base: While less common with hindered bases like DIPEA, reactive bases could potentially react with the substrate or product.
Data Summary: Lability of the Mmt Group
The high sensitivity of the Mmt group to acidic conditions is a primary reason for yield loss during workup and purification. The following table summarizes various conditions reported for the cleavage of the Mmt group, highlighting the need for careful handling of the protected product.
| Reagent/Solvent System | Concentration | Typical Conditions | Application Notes |
| Trifluoroacetic Acid (TFA) in DCM | 1-2% | 5-15 minutes, repeated treatments | Commonly used for selective on-resin deprotection.[3][5][6] Addition of scavengers like Triisopropylsilane (TIS) is recommended.[5] |
| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | 1:2:7 ratio | 30 minutes | A very mild condition for cleavage, demonstrating high acid lability.[6] |
| Hexafluoroisopropanol (HFIP) in DCM | 30% | 3 x 5 minutes | An alternative mild acidic condition for Mmt removal.[5][7][8] |
| HOBt in DCM/TFE | 0.6 M | Not specified | Can be used for Mmt removal from lysine side chains. |
| Aqueous Acetic Acid | 20-80% | 1 hour at room temperature | Used for deprotection of Mmt-protected oligonucleotides post-purification.[4][9] |
Key Experimental Protocols
General Protocol for Mmt Protection of a Primary Amine
-
Preparation: Dissolve the amine-containing substrate (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Mmt-Cl Addition: In a separate flask, dissolve 4-methoxytrityl chloride (Mmt-Cl) (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring substrate solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent and staining with ninhydrin to visualize the starting amine). The Mmt-protected product will be UV-active.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. It is advisable to add 0.5-1% triethylamine to the eluent to prevent deprotection on the column.
Visual Diagrams
Caption: Troubleshooting workflow for low yield in Mmt protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Mmt Deprotection Monitoring by HPLC: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the efficiency of monomethoxytrityl (Mmt) group deprotection using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is Mmt deprotection and why is it crucial to monitor its efficiency by HPLC?
The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group used in solid-phase peptide synthesis (SPPS) to temporarily block reactive side chains, particularly the amine groups of Lysine (Lys) or Ornithine (Orn) and the sulfhydryl group of Cysteine (Cys).[1] Its selective removal allows for specific on-resin modifications, such as cyclization or branching, before the final cleavage of the peptide from the resin.[2]
Monitoring the deprotection reaction by HPLC is essential to ensure the complete removal of the Mmt group. Incomplete deprotection will result in a heterogeneous mixture of the desired modified peptide and unreacted Mmt-protected peptide, complicating purification and reducing the overall yield.[3][4] HPLC allows for the quantitative assessment of the starting material, the deprotected product, and any side products, enabling the optimization of deprotection conditions.[5]
Q2: What does a typical HPLC chromatogram look like for a successful Mmt deprotection?
A successful deprotection will be indicated by the disappearance of the peak corresponding to the Mmt-protected peptide and the appearance of a single, new peak for the deprotected peptide. The Mmt-protected peptide is more hydrophobic and will therefore have a longer retention time on a reverse-phase HPLC column compared to the more polar, deprotected peptide.
A representative analytical HPLC chromatogram might show:
-
Starting Material (Before Deprotection): A major peak at a later retention time, corresponding to the Mmt-protected peptide.
-
Reaction Mixture (After Deprotection): A major peak at an earlier retention time (the deprotected peptide) and a significantly diminished or absent peak for the Mmt-protected starting material.
Q3: How should I prepare a sample for HPLC analysis after an on-resin deprotection?
To analyze the efficiency of an on-resin reaction, a small sample of the peptide-resin beads must be cleaved, globally deprotected, and prepared for injection.
-
Sample Collection: Take a small sample of the resin beads (e.g., 2-5 mg) after the on-resin Mmt deprotection step.
-
Drying: Wash the resin beads thoroughly with dichloromethane (DCM) and dry under a stream of nitrogen.[6]
-
Cleavage: Treat the dried resin with a cleavage cocktail to release the peptide and remove all other side-chain protecting groups.[7] A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6]
-
Precipitation & Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.[6][8]
-
Reconstitution: Dissolve the dried crude peptide in a suitable solvent for HPLC, typically Mobile Phase A or a mixture of Mobile Phase A and a small amount of a stronger solvent like acetonitrile or DMSO to ensure complete dissolution.[6] Filter the sample through a 0.45 µm filter before injection.
Experimental Protocols & Data
Protocol 1: On-Resin Mmt Deprotection
This protocol describes a general method for removing the Mmt group from a peptide synthesized on a solid support.
-
Swell the Mmt-protected peptide-resin in DCM.
-
Prepare the deprotection solution. A common solution is 1-2% Trifluoroacetic acid (TFA) with 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.[5][9]
-
Treat the resin with the deprotection solution (approx. 10 mL per gram of resin).[9]
-
Agitate the mixture gently at room temperature. The reaction time can vary from 30 minutes to several hours, often performed in repeated cycles (e.g., 5 cycles of 10 minutes each).[5]
-
Monitor the reaction's progress by taking a few resin beads, treating them with a drop of TFA, and observing for an orange color, which indicates the presence of the cleaved Mmt group.[9]
-
Once complete, filter the resin and wash thoroughly with DCM, Methanol (MeOH), and N,N-Dimethylformamide (DMF) to remove residual reagents.[9]
Protocol 2: Standard RP-HPLC Analysis
This protocol outlines typical conditions for analyzing the crude peptide by reverse-phase HPLC.
-
Sample Preparation: Dissolve the crude peptide as described in FAQ Q3.
-
HPLC System: Use a standard analytical HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[10]
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide amide bond absorbs.[11]
-
Analysis: Inject the sample and run the gradient method. Calculate the deprotection efficiency by integrating the peak areas of the protected and deprotected peptides.
-
Efficiency (%) = [Area(deprotected) / (Area(deprotected) + Area(protected))] x 100
-
The table below summarizes typical HPLC parameters.
| Parameter | Typical Setting |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[6][8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN)[6][8] |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 214 nm or 220 nm[11] |
| Column Temp. | Room temperature or controlled at 25-40 °C |
| Gradient | Linear gradient, e.g., 5% to 65% Mobile Phase B over 30 minutes (must be optimized for the specific peptide) |
Visual Workflow and Troubleshooting
Experimental Workflow Diagram
The following diagram illustrates the process from on-resin deprotection to HPLC analysis.
Caption: Workflow for Mmt deprotection and HPLC monitoring.
Troubleshooting Guide
Q4: My chromatogram shows a peak for the starting material after deprotection. How can I improve the reaction efficiency?
Incomplete deprotection is a common issue. Consider the following optimization strategies:
-
Increase Reaction Time: Extend the duration of each deprotection cycle.
-
Increase Number of Iterations: Repeat the deprotection step multiple times (e.g., increase from 3 to 5 cycles).[5] A study on oxytocin showed that 5 iterations of 10 minutes each yielded the highest deprotection percentage.[5]
-
Increase TFA Concentration: Cautiously increase the TFA concentration (e.g., from 1% to 2% or 3%).[2][5] Be aware that higher TFA concentrations may risk premature cleavage from very acid-sensitive resins or removal of other acid-labile protecting groups like Boc.[2]
-
Use Alternative Reagents: For stubborn cases, consider using a different deprotection cocktail, such as 30% hexafluoroisopropanol (HFIP) in DCM.[2]
| Condition Evaluated | Reaction Time | Iterations | Relative Efficiency |
| Method 1 | 1 min | 5 | Low |
| Method 2 | 5 min | 5 | Medium |
| Method 3 | 10 min | 3 | Medium-High |
| Method 4 | 10 min | 5 | High[5] |
Q5: I see multiple peaks besides my starting material and product. What are they?
Unexpected peaks can arise from various sources:
-
Scavenger Adducts: Impurities in scavengers or their reaction with the cleaved Mmt cation can sometimes form adducts with the peptide.
-
Premature Deprotection: If other acid-labile groups (e.g., Boc, tBu) are present, harsh conditions might cause their partial removal, leading to new species.[2]
-
Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation during cleavage and workup.
-
Incomplete Cleavage: If the final cleavage from the resin is incomplete, you may see resin-bound fragments or modified peptides.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common HPLC issues during Mmt deprotection analysis.
Caption: Troubleshooting tree for HPLC analysis of Mmt deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Minimizing side-chain modifications during Mmt cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-chain modifications during the cleavage of the monomethoxytrityl (Mmt) protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Mmt protecting group and why is it used?
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group used for the side chains of amino acids such as Cysteine (Cys), Lysine (Lys), Tyrosine (Tyr), Serine (Ser), and Threonine (Thr).[1] Its high acid sensitivity allows for selective deprotection on-resin, enabling post-synthesis modifications like cyclization or branching while the peptide remains attached to the solid support.[2] This approach is a key component of orthogonal protection strategies in peptide synthesis.[3][4]
Q2: What are the most common side-chain modifications observed during Mmt cleavage?
The primary challenge during Mmt cleavage is the generation of the Mmt cation, which can lead to several side reactions if not properly scavenged. Common modifications include:
-
Alkylation of Tryptophan: The indole ring of Tryptophan (Trp) is highly susceptible to modification by the Mmt cation.[5]
-
Modification of other sensitive residues: Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) can also be modified by reactive species generated during cleavage.[6][7]
-
S-alkylation of Cysteine: For peptides synthesized on Wang or Rink Amide resins, fragmentation of the linker can lead to S-alkylation of Cysteine residues.[8]
-
Aspartimide formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under acidic conditions.[8]
Q3: How can I monitor the progress of Mmt cleavage?
The release of the Mmt cation during deprotection results in a distinct orange or dark red color, providing a visual indicator of the reaction's progress.[1][9] For more quantitative monitoring, especially in a continuous flow setup, the reaction can be followed spectrophotometrically by measuring the absorbance of the trityl cation at 460 nm.[9]
Troubleshooting Guides
Issue 1: Incomplete Mmt Cleavage
Symptoms:
-
LC-MS analysis shows the presence of the Mmt-protected peptide.
-
The characteristic orange/red color of the Mmt cation is faint or disappears quickly.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Concentration | While Mmt is very acid-labile, ensure the Trifluoroacetic acid (TFA) concentration is adequate. Typically, 1-2% TFA in Dichloromethane (DCM) is sufficient.[9] For more resistant cases, a slight increase in TFA concentration can be tested.[2] |
| Short Reaction Time | Mmt cleavage is an equilibrium process. Increase the reaction time or perform multiple, shorter treatments. A study on oxytocin showed that 5 repetitions of a 10-minute reaction yielded the best results.[2] |
| Inadequate Scavenging | The Mmt cation can re-attach to the deprotected side chain. Ensure an effective scavenger is present to irreversibly trap the cation.[9] |
| Peptide Aggregation | On-resin aggregation can hinder reagent access. Swell the resin adequately in a suitable solvent like DCM before cleavage. |
Issue 2: Side-Chain Modification of Tryptophan
Symptoms:
-
LC-MS analysis shows unexpected mass additions to Tryptophan-containing peptides, corresponding to Mmt or other protecting group fragments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Scavenging of Mmt Cation | The primary cause is the reaction of the Mmt cation with the indole side chain of Tryptophan. Use a robust scavenger system. |
| Reaction with other liberated protecting groups | Cations from other protecting groups (e.g., Pbf from Arginine) can also modify Tryptophan.[5] |
Recommended Scavenger Cocktails to Protect Tryptophan:
| Cleavage Cocktail | Composition | Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard cocktail where Triisopropylsilane (TIS) is an effective scavenger.[9] |
| Reagent K | 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT | Highly effective at suppressing a wide range of side reactions, including those affecting Tryptophan.[6] |
| Use of Trp(Boc) | N/A | Protecting the Tryptophan indole nitrogen with a Boc group significantly reduces side reactions.[5][10] |
Issue 3: Oxidation of Methionine
Symptoms:
-
LC-MS analysis shows the presence of Methionine sulfoxide (+16 Da).
Possible Causes and Solutions:
| Cause | Recommended Solution | | :--- | :--- | :--- | | Oxidative conditions during cleavage | The thioether side chain of Methionine is susceptible to oxidation under acidic conditions.[8] | | Recommended Cleavage Cocktail for Met-containing peptides: | Add Dithiothreitol (DTT) to the cleavage mixture to suppress oxidation.[8] Alternatively, Reagent H, which contains scavengers like thioanisole and dimethylsulfide, is designed to prevent methionine oxidation.[11] |
Experimental Protocols
Protocol 1: Standard On-Resin Mmt Cleavage of Cys(Mmt)
This protocol is suitable for the selective deprotection of Mmt from a Cysteine residue while the peptide is still on the resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.[2]
-
Cleavage Reaction (Batch-wise):
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution to the resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature. The solution will typically turn orange or red.
-
Repeat the treatment for a total of 5 times, with each treatment lasting 10 minutes.[2]
-
-
Washing: After the final treatment, wash the resin thoroughly with DCM, followed by DMF.
-
Proceed to Next Step: The resin with the deprotected Cysteine is now ready for the next on-resin modification step.
Protocol 2: Mmt Cleavage using HOBt
This method is an alternative for Mmt removal, particularly from Lysine side chains.[1]
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection:
-
Add a solution of 0.6 M Hydroxybenzotriazole (HOBt) in DCM/Trifluoroethanol (TFE) (1:1) to the resin.
-
Agitate gently for 1 hour. The solution will turn dark red.[1]
-
Filter and repeat the treatment.
-
-
Washing: Wash the resin with DMF, followed by DCM and Methanol if the resin is to be dried and stored.
Visualized Workflows
Below are diagrams illustrating key workflows and concepts in Mmt cleavage.
Caption: On-resin Mmt cleavage experimental workflow.
Caption: Troubleshooting logic for side-chain modifications.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.cn]
- 2. biotage.com [biotage.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. peptide.com [peptide.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to 4-Methyltrityl Chloride and Trityl Chloride for Amine Protection
In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules such as peptides and oligonucleotides, the strategic use of protecting groups is paramount.[1][2] These temporary modifications prevent reactive functional groups from undergoing unwanted side reactions during synthesis.[1] Among the arsenal of protecting groups for amines, the trityl (Trt) group and its derivatives are notable for their steric bulk and acid lability.[1] This guide provides a detailed, data-supported comparison between Trityl chloride (Trt-Cl) and its more acid-labile analogue, 4-Methyltrityl chloride (Mmt-Cl), for the protection of primary amines.
The primary distinction between the Trityl and 4-Methyltrityl protecting groups lies in their sensitivity to acidic conditions. The Mmt group, featuring an electron-donating methyl group on one of its phenyl rings, is significantly more labile than the parent Trt group.[3] This enhanced lability is due to the greater stabilization of the carbocation intermediate formed during acid-catalyzed cleavage. This key difference allows for selective deprotection strategies, a crucial advantage in multi-step syntheses involving various acid-sensitive moieties.[4][5]
Quantitative Data Comparison
The selection of a trityl-based protecting group is dictated by the required stability and the conditions for its eventual removal. The following table summarizes the key performance characteristics of Trityl and 4-Methyltrityl groups.
| Feature | Trityl (Trt) | 4-Methyltrityl (Mmt) |
| Relative Acid Lability | Least Labile | More Labile than Trt and Mtt |
| Typical Deprotection Conditions | 90-95% Trifluoroacetic Acid (TFA)[1][6] | 1% TFA in Dichloromethane (DCM)[6][7] |
| Orthogonality | Stable to mild acidic conditions used for Mmt removal.[8] | Can be selectively removed in the presence of Trt, t-Butyl (tBu), and Boc groups. |
| Primary Applications | Protection of side chains of Cys, His, Asn, and Gln in standard Fmoc-SPPS.[1] | Selective on-resin deprotection for side-chain modification, synthesis of complex peptides.[4][6] |
| Cleavage Rate Comparison | Under 1% TFA in DCM/TES (95:5), only 4-5% of the Trt group is removed in 30 minutes.[9] | Under 1% TFA in DCM/TES (95:5), the Mmt group is completely removed in 30 minutes.[9] |
Chemical Structures of Protected Amines
The structures below illustrate a primary amine protected with a Trityl group and a 4-Methyltrityl group. The addition of the para-methyl group on one of the phenyl rings in the Mmt group is the key structural difference that enhances its acid lability.
Experimental Protocols
General Protocol for Amine Protection (Tritylation)
This protocol describes a general procedure for the protection of a primary amine using either Trityl chloride or this compound.
-
Dissolution: Dissolve the primary amine in a suitable dry solvent such as pyridine, dichloromethane (DCM), or N,N-dimethylformamide (DMF).[10]
-
Addition of Reagents: Add 1.0-1.2 equivalents of Trityl chloride or this compound to the solution. A base such as pyridine or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct.[11][10] 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.[10]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a small amount of methanol.[10]
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.[10]
General Protocol for Amine Deprotection (Detritylation)
The key difference in the deprotection of Trt and Mmt groups is the concentration of acid required.
For 4-Methyltrityl (Mmt) Deprotection (Mild Conditions):
-
Preparation: Suspend the Mmt-protected compound in dichloromethane (DCM).
-
Cleavage: Add a solution of 1-2% trifluoroacetic acid (TFA) in DCM.[7] To prevent re-attachment of the trityl cation and to protect other sensitive functionalities (like tryptophan), a scavenger such as 5% triisopropylsilane (TIS) or triethylsilane (TES) is typically included.[7][9][12]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up: Evaporate the solvent in vacuo to obtain the deprotected amine salt.
For Trityl (Trt) Deprotection (Stronger Conditions):
-
Preparation: Suspend the Trt-protected compound in a suitable solvent.
-
Cleavage: Treat the compound with a cleavage cocktail, typically containing 90-95% TFA.[1] Scavengers such as water, TIS, or ethanedithiol (EDT) are essential.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Work-up: After the reaction is complete, the TFA is typically removed under a stream of nitrogen, and the peptide is precipitated by the addition of cold diethyl ether.[1] The precipitate is then collected by centrifugation and washed with cold ether to remove the scavengers and cleaved protecting groups.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the protection of a primary amine with a trityl-based group, followed by its subsequent deprotection.
Conclusion
The choice between this compound and Trityl chloride for amine protection is a strategic one, hinging on the desired level of acid lability and the overall synthetic plan.
-
Trityl chloride is a robust protecting group suitable for syntheses where the final deprotection is performed under relatively strong acidic conditions and where orthogonality with other highly acid-labile groups is not required.[4]
-
This compound offers a significant advantage in its increased acid sensitivity, allowing for selective deprotection under very mild acidic conditions.[6][9] This makes Mmt-Cl an invaluable tool for complex synthetic strategies that require on-resin side-chain manipulations or the synthesis of peptides where other acid-labile groups, such as t-butyl esters or ethers, must remain intact.
Ultimately, a thorough understanding of the relative stabilities of the protecting groups employed in a synthetic sequence is crucial for achieving high yields and purity in the final product. The Mmt group provides an added layer of flexibility that is often essential for the successful synthesis of intricate molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cblpatras.gr [cblpatras.gr]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biotage.com [biotage.com]
Orthogonality of the Mmt Group: A Comparative Guide for Synthetic Chemistry
In the realm of multi-step chemical synthesis, particularly in peptide and oligonucleotide chemistry, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The principle of orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of this strategy. This guide provides a detailed comparison of the monomethoxytrityl (Mmt) protecting group with other common acid-labile protecting groups, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
The Mmt Group in the Landscape of Acid-Labile Protection
The Mmt group belongs to the trityl family of protecting groups, which are characterized by their sensitivity to acidic conditions. The reactivity of these groups to acidolysis is modulated by the number and nature of electron-donating groups on the phenyl rings. The general order of acid lability within this family is: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (Mmt) > Trityl (Trt).[1] This hierarchy allows for a degree of selective deprotection, or "quasi-orthogonality," within the same class of protecting groups.
The Mmt group is prized for its high acid sensitivity, enabling its removal under very mild acidic conditions.[2] This feature is crucial for syntheses involving sensitive residues or when other more robust acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), are present and need to remain intact.
Comparative Deprotection Data
The following table summarizes the typical conditions required for the deprotection of the Mmt group in comparison to other commonly used acid-labile protecting groups. This data highlights the orthogonality of the Mmt group.
| Protecting Group | Typical Deprotection Conditions | Stability to Mmt Deprotection Conditions |
| Mmt (Monomethoxytrityl) | 0.5-2% TFA in DCM[3] 0.6 M HOBt in DCM/TFE (1:1) Acetic acid/TFE/DCM (1:2:7) | N/A |
| Trt (Trityl) | 1% TFA in DCM (slowly cleaved) Higher concentrations of TFA (e.g., up to 95%) are often required for complete removal. | Generally stable, though some studies suggest a narrow window for selectivity.[4] |
| Mtt (Methyltrityl) | 1-2% TFA in DCM.[5] | Partially labile; careful optimization is required for selectivity. |
| DMT (Dimethoxytrityl) | ~1-3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM. | Labile. |
| Boc (tert-butyloxycarbonyl) | ~25-50% TFA in DCM. | Stable. |
| tBu (tert-butyl) | High concentrations of TFA (e.g., 95%) or other strong acids. | Stable.[2] |
Experimental Protocols
Below are detailed methodologies for the selective deprotection of the Mmt group.
Protocol 1: Selective On-Resin Deprotection of Mmt from a Cysteine Residue
This protocol is adapted from procedures used in solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin containing an Mmt-protected cysteine residue.
-
Deprotection solution: 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).[3]
-
DCM for washing.
-
N,N-Dimethylformamide (DMF) for washing.
-
10% Diisopropylethylamine (DIEA) in DMF for neutralization.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 10 minutes at room temperature with gentle agitation.[3]
-
Repeat the treatment with fresh deprotection solution for a total of 5 repetitions to ensure complete removal.[3]
-
Filter the resin and wash thoroughly with DCM (3 times).
-
Wash the resin with DMF (3 times).
-
Neutralize the resin by washing with 10% DIEA in DMF (2 times).
-
Wash the resin again with DMF (3 times) followed by DCM (3 times).
-
The resin is now ready for the subsequent coupling or modification step.
Protocol 2: Selective Deprotection of Mmt from a Lysine Residue
This protocol outlines the removal of the Mmt group from the side chain of a lysine residue.
Materials:
-
Peptide-resin with an Mmt-protected lysine.
-
Deprotection solution: 0.6 M Hydroxybenzotriazole (HOBt) in DCM/Trifluoroethanol (TFE) (1:1).
-
DCM for swelling and washing.
-
DMF for washing.
Procedure:
-
Swell the resin in DCM.
-
Add the deprotection solution to the swollen resin and agitate gently for 1 hour. The solution will typically turn a dark red color, indicating the release of the Mmt cation.
-
Filter the resin and repeat the treatment with fresh deprotection solution for another hour.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (5 times).
-
The resin can be used immediately for the next synthetic step or dried for storage.
Visualizing Orthogonality and Workflow
The following diagrams illustrate the concept of protecting group orthogonality and a typical experimental workflow for selective Mmt deprotection.
Caption: Orthogonality of Mmt with other acid-labile groups.
Caption: Workflow for selective Mmt deprotection in SPPS.
Conclusion
The monomethoxytrityl (Mmt) group is a valuable tool in the synthetic chemist's arsenal, offering a high degree of orthogonality with other more robust acid-labile protecting groups such as Boc and tBu. Its selective removal under exceptionally mild acidic conditions allows for site-specific modifications of complex molecules while preserving other protected functionalities. The provided data and protocols serve as a practical guide for researchers to effectively implement the Mmt protecting group strategy in their synthetic campaigns, ultimately enabling the efficient construction of intricate molecular architectures.
References
A Comparative Guide to NMR Analysis for Confirming Mmt Protection of Alcohols
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. The monomethoxytrityl (Mmt) group is a valuable tool in this endeavor, offering a balance of stability and facile, mild deprotection. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for confirming the successful installation of the Mmt protecting group. This guide provides a comparative analysis of the NMR spectral data for Mmt-protected alcohols against other common protecting groups, supported by experimental protocols and data.
Distinguishing Mmt-Protected Alcohols through NMR Spectroscopy
The successful protection of an alcohol with the Mmt group results in characteristic changes in the ¹H and ¹³C NMR spectra. These changes provide unambiguous evidence of the formation of the Mmt ether.
¹H NMR Spectroscopy: The most telling signs of a successful Mmt protection in the ¹H NMR spectrum are the appearance of signals corresponding to the aromatic protons of the trityl group and a singlet for the methoxy protons.
-
Aromatic Protons: A complex multiplet typically appears in the range of δ 7.00–7.50 ppm, integrating to 14 protons. These correspond to the protons of the two phenyl rings and the anisyl group of the Mmt moiety.
-
Methoxy Protons: A sharp singlet integrating to three protons will be observed around δ 3.70–3.80 ppm, characteristic of the -OCH₃ group on the anisyl ring.
-
Shifts in the Alcohol Moiety: The protons on the carbon bearing the newly formed ether linkage (R-CH₂-O-Mmt) will experience a downfield shift compared to the parent alcohol, typically appearing in the δ 3.0–4.0 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary evidence for Mmt protection.
-
Mmt Carbons: A series of signals in the aromatic region (δ 113–160 ppm) will appear, corresponding to the carbons of the phenyl and anisyl groups. The quaternary carbon of the trityl group (C(Ph)₂(C₆H₄OMe)) is a key indicator and typically resonates around δ 86 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55 ppm.
-
Alcohol Moiety Carbon: The carbon atom of the alcohol that is now bonded to the Mmt group (R-C H₂-O-Mmt) will show a downfield shift into the δ 60–80 ppm range.
Comparative NMR Data
To highlight the unique spectral features of the Mmt group, the following table summarizes the key ¹H and ¹³C NMR chemical shifts for benzyl alcohol and its protected forms using Mmt, Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS) protecting groups.
| Compound | Protecting Group | Key ¹H NMR Chemical Shifts (δ ppm) | Key ¹³C NMR Chemical Shifts (δ ppm) |
| Benzyl Alcohol | Unprotected | 7.22–7.46 (m, 5H, Ar-H), 4.67 (s, 2H, CH₂), 2.66 (s, 1H, OH)[1] | 140.9, 128.6, 127.6, 127.0 (Ar-C), 65.2 (CH₂)[1] |
| Mmt-Protected Benzyl Alcohol | Mmt | 7.13–7.30 (m, 12H, Ar-H of Mmt), 6.77 (d, 2H, Ar-H of Mmt), 4.55 (s, 2H, OCH₂Ph), 3.71 (s, 3H, OCH₃) | 157.5, 146.2, 143.0, 137.4, 129.7, 128.1, 126.2, 113.0 (Ar-C of Mmt), 86.0 (C-Mmt), 70.5 (OCH₂Ph), 55.2 (OCH₃) |
| Benzyl-Protected Benzyl Alcohol | Benzyl (Bn) | 7.40 (s, 10H, Ar-H), 4.56 (s, 4H, CH₂)[1] | 138.5 (Ar-C), 128.4, 127.7, 127.6 (Ar-CH), 72.1 (CH₂) |
| TBDMS-Protected Benzyl Alcohol | TBDMS | 7.20-7.35 (m, 5H, Ar-H), 4.70 (s, 2H, CH₂), 0.90 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂) | 141.0 (Ar-C), 128.3, 127.4, 126.5 (Ar-CH), 64.9 (CH₂), 25.9 (C(CH₃)₃), 18.3 (C(CH₃)₃), -5.3 (Si(CH₃)₂) |
Note: The data for Mmt-protected benzyl alcohol is extrapolated from the data for Mmt-protected nucleo alanines, as specific literature data for the simple benzyl ether was not available. The characteristic shifts of the Mmt group are expected to be consistent.
Experimental Protocols
Mmt Protection of an Amino Acid (Adaptable for Alcohols)
This protocol is adapted from the synthesis of Mmt-protected nucleo alanines and can be modified for the protection of simple alcohols.[2]
Materials:
-
Boc-protected amino acid (or alcohol)
-
Trifluoroacetic acid (TFA)
-
Monomethoxytrityl chloride (Mmt-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Boc Deprotection (if starting with a Boc-protected amino acid): Dissolve the Boc-protected amino acid in a solution of TFA in dichloromethane (DCM). Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure.
-
Mmt Protection: Dissolve the deprotected amino acid (or the alcohol) in anhydrous DMF. Add DIPEA or TEA (2-3 equivalents) to the solution.
-
Add Mmt-Cl (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold diethyl ether. The Mmt-protected product will precipitate.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
NMR Analysis: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR analysis.
Logical Workflow for NMR Confirmation
The process of confirming Mmt protection via NMR follows a logical sequence, as illustrated in the diagram below.
Conclusion
NMR spectroscopy is an indispensable tool for verifying the Mmt protection of alcohols. The characteristic signals of the Mmt group in both ¹H and ¹³C NMR spectra provide a clear and definitive confirmation of a successful reaction. By comparing the spectra of the starting material and the product, and by being familiar with the typical chemical shifts of the Mmt and other common protecting groups, researchers can confidently assess the outcome of their protection reactions and proceed with their synthetic endeavors.
References
Verifying Complete Mmt Group Removal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, ensuring the complete and selective removal of protecting groups is a critical step. The monomethoxytrityl (Mmt) group, prized for its acid lability, is frequently used to protect amine and thiol functionalities. Its effective cleavage, typically under mild acidic conditions, must be rigorously verified to guarantee the desired final product and prevent side reactions in subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methods for confirming the complete removal of the Mmt group, with a focus on mass spectrometry and its alternatives.
This document outlines the experimental protocols and presents a quantitative comparison of mass spectrometry, High-Performance Liquid Chromatography (HPLC), and a qualitative colorimetric assay to empower researchers to select the most appropriate method for their specific needs.
Comparison of Analytical Methods for Mmt Deprotection
The choice of analytical technique for verifying Mmt deprotection hinges on the required level of quantification, sample throughput, and available instrumentation. Mass spectrometry offers unparalleled specificity and sensitivity, while HPLC provides robust quantification. A colorimetric assay based on the liberated trityl cation offers a rapid, albeit qualitative, assessment.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Trityl Cation Colorimetric Assay |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio. | Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase. | Visual detection of the yellow-orange colored Mmt cation released upon acid treatment. |
| Quantification | Highly quantitative, can determine absolute and relative amounts of protected and deprotected species. | Quantitative, allows for the determination of the relative percentage of starting material and product. | Qualitative to semi-quantitative. The intensity of the color provides a rough estimate of deprotection. |
| Sensitivity | Very high, capable of detecting trace amounts of residual Mmt-protected peptide. | High, but generally less sensitive than mass spectrometry. | Low, not suitable for detecting small amounts of residual protected peptide. |
| Specificity | Extremely high, provides mass information confirming the identity of the deprotected peptide and any side products. | Good, retention time is characteristic, but can be ambiguous without a pure standard. | Low, the color can be masked by other colored compounds in the reaction mixture. |
| Throughput | Moderate to high, depending on the LC method. | Moderate to high, dependent on run time. | Very high, can be performed in a few minutes. |
| Instrumentation | Requires a Liquid Chromatography-Mass Spectrometer (LC-MS) system. | Requires an HPLC or UHPLC system with a UV detector. | Requires a simple reaction vessel and visual observation or a spectrophotometer. |
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for Mmt Deprotection Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the removal of the Mmt group. It combines the separation capabilities of HPLC with the sensitive and specific detection of a mass spectrometer.
1. Mmt Cleavage Reaction:
A common procedure for Mmt deprotection involves treating the Mmt-protected peptide, often on a solid support, with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Reagents:
-
Mmt-protected peptide on resin
-
Cleavage solution: 1-2% TFA in DCM
-
Scavenger (optional, to prevent re-attachment of the Mmt group): 2-5% Triisopropylsilane (TIS)
-
-
Procedure:
-
Suspend the peptide-resin in the cleavage solution.
-
Agitate the mixture at room temperature for a specified time (e.g., 2 to 30 minutes).
-
Repeat the treatment with fresh cleavage solution as necessary to drive the reaction to completion.
-
After the final treatment, wash the resin thoroughly with DCM, followed by a neutralizing wash (e.g., 10% diisopropylethylamine in DMF), and then with DMF and DCM.
-
Cleave a small sample of the peptide from the resin for LC-MS analysis using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
2. LC-MS Analysis:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a suitable time to achieve separation of the Mmt-protected and deprotected peptides.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 30-40 °C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: A range that encompasses the expected m/z values of both the Mmt-protected and deprotected peptides.
-
Data Acquisition: Full scan mode to detect all ions within the specified mass range. Extracted Ion Chromatograms (EICs) for the theoretical masses of the starting material and product will be used for quantification.
-
Data Analysis:
The extent of deprotection is determined by comparing the peak areas of the Mmt-protected peptide and the deprotected peptide in the chromatogram. The percentage of deprotection can be calculated as:
% Deprotection = [Area(deprotected peptide) / (Area(Mmt-protected peptide) + Area(deprotected peptide))] * 100
Caption: Workflow for Mmt deprotection and LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection is a widely used and reliable method for quantifying the removal of the Mmt group.
1. Mmt Cleavage Reaction:
The cleavage reaction is performed as described in the mass spectrometry protocol.
2. HPLC Analysis:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient optimized to separate the more hydrophobic Mmt-protected peptide from the deprotected product.
-
Flow Rate: Typically 1.0 mL/min for a standard analytical column.
-
Detection: UV absorbance at a wavelength where both the peptide backbone and the Mmt group absorb, typically 220 nm or 254 nm.
-
Data Analysis:
Similar to the LC-MS analysis, the percentage of deprotection is calculated from the relative peak areas of the starting material and the product in the UV chromatogram.
Trityl Cation Colorimetric Assay
This method provides a rapid, qualitative indication of Mmt group removal. The cleavage of the Mmt group in an acidic environment generates a stable, colored Mmt cation.
-
Procedure:
-
To a small sample of the peptide-resin in a clear vial, add a few drops of the acidic cleavage solution (e.g., 1-2% TFA in DCM).
-
Observe the color of the solution. The appearance of a yellow to orange color indicates the presence of the Mmt cation and thus, successful cleavage.
-
The persistence of the color upon repeated washes with the cleavage solution suggests that the deprotection is ongoing. The absence of color in a fresh portion of the cleavage solution indicates that the reaction is likely complete.
-
Caption: Decision tree for selecting an analytical method.
Conclusion
The complete removal of the Mmt protecting group is paramount for the successful synthesis of complex peptides and other molecules. Mass spectrometry stands out as the most definitive method, offering both high sensitivity and specificity for verifying complete deprotection. HPLC provides a robust and quantitative alternative suitable for routine monitoring. For a quick and simple qualitative check, the trityl cation colorimetric assay is a valuable tool. The selection of the most appropriate method will depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of analytical rigor.
References
A Comparative Analysis of MMT-Cl and DMT-Cl in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of protecting groups is paramount to achieving high-fidelity products. Among the most critical are the trityl-based protecting groups for the 5'-hydroxyl of the nucleoside monomers. This guide provides a detailed comparison of two such groups: Monomethoxytrityl chloride (MMT-Cl) and Dimethoxytrityl chloride (DMT-Cl), offering researchers, scientists, and drug development professionals a clear perspective on their respective applications, performance, and procedural nuances.
While both MMT-Cl and DMT-Cl serve to protect reactive functional groups, their primary applications in oligonucleotide synthesis are distinct. DMT-Cl is the industry standard for the temporary protection of the 5'-hydroxyl group on nucleosides during the iterative phosphoramidite synthesis cycle.[1][2] In contrast, MMT-Cl is more commonly employed for the protection of 5'-terminal amino-modifiers, providing a stable linkage that can withstand the synthesis process.[3]
Performance and Properties: A Comparative Overview
The key differences between MMT-Cl and DMT-Cl lie in their acid lability and the properties of their corresponding cations upon cleavage. These differences dictate their suitability for specific roles in oligonucleotide synthesis.
| Parameter | MMT-Cl (Monomethoxytrityl chloride) | DMT-Cl (Dimethoxytrityl chloride) |
| Primary Application | Protection of 5'-amino modifiers.[3] | Protection of 5'-hydroxyl groups on nucleosides.[1][2] |
| Acid Lability | More stable; requires stronger acidic conditions or longer reaction times for removal compared to DMT.[3] | Readily cleaved under mild acidic conditions (e.g., 3% TCA or DCA).[1][4] |
| Detritylation Monitoring | The MMT cation is yellow and its absorbance is not typically used for quantitative monitoring of coupling efficiency on automated synthesizers.[3] | The DMT cation is a stable, orange-colored species with a strong absorbance at 495 nm, allowing for real-time spectrophotometric monitoring of coupling efficiency.[2][5] |
| Removal Efficiency | On-cartridge removal with aqueous trifluoroacetic acid is inefficient due to the reversibility of the reaction and the cation not being effectively washed away.[6] | Efficiently removed on-column during the synthesis cycle and can also be removed post-synthesis.[1][7] |
| Common Deprotection | 80% acetic acid in water for 1 hour at room temperature for post-purification removal.[3][6] | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane during synthesis; 80% acetic acid post-synthesis.[2][8] |
Experimental Protocols
The following protocols outline the standard procedures for the use and removal of DMT and MMT protecting groups in the context of solid-phase oligonucleotide synthesis.
Protocol 1: Standard Oligonucleotide Synthesis Cycle with DMT-Cl Protection
This protocol describes a single cycle of nucleotide addition using the phosphoramidite method with DMT as the 5'-hydroxyl protecting group.
1. Detritylation (Deblocking):
-
Reagent: 3% Dichloroacetic Acid (DCA) or 3% Trichloroacetic Acid (TCA) in dichloromethane (DCM).[1]
-
Procedure: The deblocking solution is passed through the synthesis column containing the solid support-bound oligonucleotide. This removes the DMT group from the 5'-terminus of the growing chain, exposing a free hydroxyl group for the next coupling reaction.[2] The reaction is rapid, typically completed within 30-60 seconds for TCA and 60-120 seconds for DCA.[1]
-
Monitoring: The orange-colored DMT cation in the eluent is directed to a spectrophotometer to measure its absorbance at 495 nm, which is proportional to the coupling efficiency of the previous cycle.[5]
2. Coupling:
-
Reagents: A phosphoramidite monomer (A, C, G, or T) and an activator (e.g., tetrazole) in anhydrous acetonitrile.[9]
-
Procedure: The phosphoramidite solution is delivered to the synthesis column, where the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]
3. Capping:
-
Reagents: A mixture of acetic anhydride and 1-methylimidazole.[5]
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.[2]
4. Oxidation:
-
Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[5]
-
Procedure: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[] The column is then washed with acetonitrile to prepare for the next synthesis cycle.
Protocol 2: Deprotection of 5'-MMT-Amino-Modifier
This protocol is for the removal of the MMT group from an amino-modified oligonucleotide after synthesis and purification.
1. Post-Purification MMT Removal:
-
Reagent: 80% acetic acid in water.[6]
-
Procedure:
-
After HPLC purification of the MMT-on oligonucleotide, the purified fraction is lyophilized.
-
The dried oligonucleotide is dissolved in the 80% acetic acid solution.
-
The solution is incubated at room temperature for 1 hour. The solution may become hazy due to the formation of MMT alcohol.[6]
-
To remove the MMT alcohol, the aqueous solution is extracted three times with ethyl acetate. The upper ethyl acetate layers containing the MMT alcohol are discarded.[6]
-
The remaining aqueous solution containing the detritylated oligonucleotide can then be desalted.
-
Workflow and Logical Relationships
The following diagrams illustrate the standard phosphoramidite synthesis cycle and the key differences in the deprotection of DMT and MMT groups.
Caption: Phosphoramidite oligonucleotide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA寡核苷酸合成 [sigmaaldrich.com]
- 3. glenresearch.com [glenresearch.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
Advantages of using Mmt over Trt for cysteine side-chain protection.
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is a critical determinant of success, particularly for complex peptides. For cysteine, with its highly reactive thiol group, the choice between the closely related Monomethoxytrityl (Mmt) and Trityl (Trt) protecting groups can significantly impact synthetic strategy and final peptide purity. This guide provides a detailed comparison of Mmt and Trt for cysteine side-chain protection, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic endeavors.
Key Advantages of Mmt over Trt Protection
The primary advantage of the Mmt group over the Trt group lies in its increased acid lability.[1] The electron-donating methoxy group on one of the phenyl rings of the Mmt moiety makes it significantly more susceptible to acidolysis than the unsubstituted Trt group.[1] This enhanced sensitivity to acid allows for the selective removal of the Mmt group under exceptionally mild acidic conditions, while the Trt group and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.[1][2] This feature is the cornerstone of the Mmt group's utility in orthogonal protection schemes, which are essential for the synthesis of peptides with multiple disulfide bonds, branched structures, or those requiring site-specific modifications.[1]
In contrast, the Trt group requires stronger acidic conditions for its removal, typically being cleaved concurrently with the final cleavage of the peptide from the resin using a high concentration of trifluoroacetic acid (TFA).[1] This "all-or-nothing" deprotection strategy limits its application in more sophisticated synthetic pathways where sequential deprotection is required.[1]
Furthermore, the cleavage of the Trt group generates a stable trityl cation, which, if not effectively scavenged, can lead to side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[1] The milder deprotection conditions for Mmt can help mitigate the formation of such byproducts.[1] Additionally, C-terminal cysteine residues protected with the bulky Trt group have been reported to be more susceptible to the formation of an undesirable 3-(1-piperidinyl)alanine side product.[1]
Quantitative Comparison of Cleavage Conditions
The following table summarizes the different acidic conditions required for the cleavage of Mmt and Trt protecting groups from the cysteine side chain.
| Protecting Group | Cleavage Reagent | Concentration | Time | Cleavage Type | Reference |
| Mmt | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5-2% | 5-30 minutes (repeated) | Selective, On-Resin | [2][3][4] |
| Trt | Trifluoroacetic Acid (TFA) | 90-95% (in a cocktail with scavengers) | 2-4 hours | Global, with resin cleavage | [5] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Cys(Mmt)
This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide remains attached to the solid support.
Materials:
-
Mmt-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a reaction vessel.
-
Prepare a deprotection solution of 1-2% TFA and 5% TIS in DCM.
-
Treat the resin with the deprotection solution for 10-30 minutes with gentle agitation. The release of the Mmt cation can often be observed as a yellow color.[3][6]
-
Drain the solution and repeat the treatment with fresh deprotection solution until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid and scavengers.
-
The resin with the deprotected cysteine thiol is now ready for on-resin modification (e.g., disulfide bond formation, alkylation).
Protocol 2: Global Cleavage and Deprotection of Cys(Trt)
This protocol outlines the standard procedure for the final cleavage of the peptide from the resin, which simultaneously removes the Trt group from the cysteine side chain.
Materials:
-
Dry Trt-protected peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). For peptides with multiple Cys(Trt) residues, 1,2-Ethanedithiol (EDT) can be added.[5]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Deprotection Strategy Visualization
The following diagram illustrates the differential cleavage pathways for Mmt and Trt protected cysteine, highlighting the orthogonal nature of Mmt protection in SPPS.
Caption: Cleavage pathways for Mmt and Trt protected cysteine.
Conclusion
References
A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds
For chemists and researchers in the field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The 4-methoxytrityl (Mmt) group is a valuable tool for the temporary protection of amines, thiols, and hydroxyls due to its high acid lability. This guide provides a comprehensive comparison of methods for the selective deprotection of the Mmt group, supported by experimental data, to aid in the development of robust and efficient synthetic strategies.
Mmt Deprotection: A Comparative Analysis
The selective removal of the Mmt group in the presence of other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) and trityl (Trt), is a critical step in many synthetic routes. The key to this selectivity lies in the significantly higher sensitivity of the Mmt group to mild acidic conditions.
Reagent Comparison and Performance
The most common method for selective Mmt deprotection is treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The addition of a carbocation scavenger, such as triisopropylsilane (TIS), is crucial to prevent side reactions with sensitive residues like tryptophan and methionine.
| Reagent/Condition | Typical Concentration | Deprotection Time | Yield (%) | Selectivity Notes | Reference |
| 1% TFA in DCM | 1% (v/v) | 2-30 min | >95 | Highly selective over Trt, Mtt, Boc, and tBu groups.[1] | [1] |
| 2% TFA, 5% TIS in DCM | 2% (v/v) | 5 x 10 min | ~54 (alkylated peptide) | Effective for on-resin deprotection of Mmt-protected cysteine.[2] | [2] |
| Acetic acid/TFE/DCM | 1:2:7 (v/v/v) | Not specified | Not specified | Can be used for cleavage of Mmt from lysine side chains. | |
| 0.6 M HOBt in DCM/TFE | 1:1 (v/v) | Not specified | Not specified | An alternative for N-Mmt deprotection. |
Key Findings:
-
Dilute TFA (1-2%) in DCM is the most widely used and effective reagent for selective Mmt deprotection.[1]
-
The use of scavengers like TIS is essential to prevent side reactions.[2][3]
-
The Mmt group is significantly more acid-labile than the related Mtt (4-methyltrityl) and Trt (trityl) groups, allowing for excellent selectivity.[1]
-
The Mmt group is orthogonal to base-labile protecting groups like Fmoc and protecting groups removed by hydrogenation, such as Cbz.
Experimental Protocols
Below are detailed protocols for the selective on-resin deprotection of Mmt from cysteine and histidine residues, common applications in solid-phase peptide synthesis (SPPS).
Protocol 1: On-Resin Deprotection of Mmt-Cysteine
This protocol is adapted from a study optimizing the removal of Mmt from cysteine side chains on a solid support.[2]
Materials:
-
Mmt-protected peptide-resin
-
Deprotection solution: 2% TFA, 5% TIS in DCM (v/v/v)
-
Dichloromethane (DCM) for washing
-
Nitrogen for drying
Procedure:
-
Swell the Mmt-protected peptide-resin in DCM in a suitable reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the resin for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 four more times for a total of five treatments.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Dry the resin under a stream of nitrogen.
Protocol 2: On-Resin Deprotection of Mmt-Histidine
This protocol is a representative method for the selective deprotection of Mmt from the imidazole side chain of histidine.[1]
Materials:
-
Mmt-protected peptidyl-resin
-
Deprotection Cocktail: 1-2% TFA and 1-5% TIS in DCM (v/v/v)
-
DCM for washing
-
DMF for washing
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM.
-
Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) for 15-30 minutes at room temperature with gentle agitation.
-
Repeat the treatment 2-3 times to ensure complete deprotection. The disappearance of the yellow color of the Mmt cation can be used as a visual indicator.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with DMF to prepare for subsequent on-resin modifications or peptide chain elongation.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Mmt Protecting Group in Peptide Synthesis: A Comparative Review
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The 4-methoxytrityl (Mmt) group, a prominent member of the trityl family of acid-labile protecting groups, offers a distinct advantage in orthogonal protection schemes due to its high sensitivity to mild acidic conditions. This guide provides a comprehensive comparison of the Mmt protecting group with other commonly used alternatives for the protection of amine and thiol functionalities in amino acid side chains. This analysis is supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their synthetic needs.
Orthogonal Protection Strategy in SPPS
Solid-phase peptide synthesis fundamentally relies on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under specific chemical conditions without affecting others.[1][2] A typical Fmoc/tBu strategy, the most common approach in modern SPPS, involves three main tiers of protecting groups:
-
Temporary Nα-amino protecting group: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine.
-
Permanent side-chain protecting groups: These are generally tert-butyl (tBu) based and are removed during the final cleavage of the peptide from the solid support with strong acid, such as trifluoroacetic acid (TFA).
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching, cyclization, or labeling. The Mmt group falls into this category, allowing for selective deprotection on-resin without disturbing the Fmoc or tBu groups.
The strategic implementation of these orthogonal protecting groups enables the synthesis of complex and modified peptides with high fidelity.
Mmt Protecting Group: Properties and Applications
The Mmt group is primarily used for the protection of the side chains of amino acids such as Lysine (ε-amino group) and Cysteine (thiol group). Its key characteristic is its extreme acid lability, allowing for its removal under very mild acidic conditions, typically 1-2% TFA in dichloromethane (DCM).[3][4] This feature makes it an invaluable tool for on-resin modifications where the peptide needs to remain attached to the solid support.
Comparison of Mmt with Alternative Protecting Groups
The selection of a side-chain protecting group is a critical decision in peptide synthesis design. The following tables provide a comparative overview of the Mmt group against its common alternatives for the protection of amine and thiol side chains.
For Amine Side-Chain Protection (e.g., Lysine, Ornithine)
| Protecting Group | Abbreviation | Deprotection Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Key Advantages & Disadvantages |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM; Acetic acid/TFE/DCM | Stable | Labile | Advantages: Extremely acid labile, allowing for selective on-resin deprotection.[5][6] Disadvantages: May not be stable enough for very long syntheses with multiple acidic steps. |
| 4-Methyltrityl | Mtt | 1-5% TFA in DCM; HFIP/TFE/DCM | Stable | Labile | Advantages: More stable than Mmt, offering a balance between lability and stability.[6] Disadvantages: Requires slightly stronger acidic conditions for removal compared to Mmt.[1] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable | Stable | Advantages: Orthogonal to both Fmoc and Boc/tBu strategies.[7] Disadvantages: Hydrazine can also remove Fmoc groups; potential for side reactions.[8] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF | Stable | Stable | Advantages: More stable and less prone to migration than Dde.[9] Disadvantages: Can be difficult to remove, sometimes requiring harsher conditions.[5] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Stable | Stable | Advantages: Fully orthogonal to both Fmoc and Boc/tBu strategies.[9] Disadvantages: Requires a palladium catalyst, which can be toxic and requires thorough removal.[10] |
For Thiol Side-Chain Protection (e.g., Cysteine)
| Protecting Group | Abbreviation | Deprotection Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Key Advantages & Disadvantages |
| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Stable | Labile | Advantages: Very mild cleavage conditions, ideal for on-resin disulfide bond formation.[11][12] Disadvantages: Acid lability may be a concern in some synthetic schemes. |
| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Stable | Labile | Advantages: Cost-effective and removed during final cleavage. Disadvantages: Not suitable for orthogonal strategies; can lead to racemization. |
| Acetamidomethyl | Acm | Hg(OAc)₂ followed by β-mercaptoethanol or I₂ | Stable | Stable | Advantages: Orthogonal to acid- and base-labile groups, enabling regioselective disulfide bond formation. Disadvantages: Deprotection requires toxic mercury salts or iodine. |
| tert-Butyl | tBu | Strong acids (e.g., HF) or Hg(OAc)₂/TFA | Stable | Stable | Advantages: Highly stable, suitable for complex syntheses. Disadvantages: Requires harsh deprotection conditions. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in peptide synthesis. The following sections provide methodologies for the deprotection of the Mmt group and its alternatives.
On-Resin Deprotection of Mmt
This protocol allows for the selective removal of the Mmt group from a lysine or cysteine residue while the peptide remains attached to the solid support.
-
Resin Swelling: Swell the Mmt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM. The reaction is typically performed by flowing the solution over the resin for a set period or by repeated batchwise treatments (e.g., 5 x 2 minutes).[4] The progress of the deprotection can often be monitored by the appearance of the yellow-orange color of the Mmt cation.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mmt group and residual acid.
-
Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) and then wash with DMF.
On-Resin Deprotection of Dde/ivDde
This protocol describes the removal of the Dde or ivDde protecting group using hydrazine.
-
Resin Preparation: If the N-terminus is Fmoc-protected, it is advisable to first replace it with a Boc group to prevent its cleavage by hydrazine.
-
Deprotection: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[13] The reaction is typically carried out for 3-10 minutes and repeated 2-3 times.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.
On-Resin Deprotection of Alloc
This protocol outlines the palladium-catalyzed removal of the Alloc protecting group.
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DCM or DMF.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃) (20 equivalents) in the appropriate solvent under an inert atmosphere.[3]
-
Deprotection: Add the deprotection cocktail to the resin and agitate gently for 20-40 minutes. The reaction is often repeated once.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DMF and DCM to ensure complete removal of the catalyst and scavenger.
Visualizing Peptide Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in solid-phase peptide synthesis, highlighting the role of protecting groups.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for on-resin modification using Mmt orthogonal deprotection.
Conclusion
The 4-methoxytrityl (Mmt) protecting group serves as a powerful tool in the arsenal of peptide chemists, enabling the synthesis of complex and modified peptides through its unique acid lability. Its primary advantage lies in the ability to be selectively removed on-resin under exceptionally mild acidic conditions, providing a high degree of orthogonality with standard Fmoc/tBu and Boc/Bzl strategies.
When compared to other trityl-based protecting groups like Mtt and Trt, Mmt offers the highest acid sensitivity, allowing for more delicate manipulations. In comparison to alternative orthogonal protecting groups such as Dde, ivDde, and Alloc, Mmt provides a facile deprotection protocol that avoids the use of potentially problematic reagents like hydrazine or palladium catalysts.
The choice of an appropriate protecting group strategy is ultimately dictated by the specific requirements of the target peptide. For syntheses requiring on-resin side-chain modifications, the Mmt group presents a highly effective and straightforward option. A thorough understanding of the properties and experimental conditions associated with Mmt and its alternatives, as outlined in this guide, is crucial for the successful design and execution of advanced peptide synthesis projects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Methyltrityl Chloride
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the selection of an appropriate protecting group is a critical decision that significantly impacts process efficiency, purity, and overall cost. Among the arsenal of protecting groups for amines, alcohols, and thiols, the trityl-based family, including 4-Methyltrityl chloride (Mmt-Cl), Trityl chloride (Tr-Cl), and 4,4'-Dimethoxytrityl chloride (DMT-Cl), offers a range of acid-labile options. This guide provides a comprehensive cost-benefit analysis of Mmt-Cl in comparison to its common alternatives, supported by experimental data and detailed protocols to inform strategic decisions in large-scale synthetic campaigns.
The 4-Methyltrityl (Mmt) group, introduced via Mmt-Cl, strikes a balance between stability and ease of cleavage, positioning it as a versatile tool in multi-step synthesis, particularly in the construction of complex peptides and oligonucleotides. Its moderate acid lability allows for selective deprotection under milder conditions than the parent Trityl group, yet it is more stable than the highly acid-sensitive Dimethoxytrityl group. This tunable reactivity is a key advantage in orthogonal protection strategies, where multiple protecting groups must be removed sequentially without affecting others.
Performance Comparison at a Glance
To facilitate a clear and objective comparison, the following tables summarize the key performance indicators and cost considerations for Mmt-Cl, Tr-Cl, and DMT-Cl in the context of large-scale synthesis.
| Protecting Group | Reagent | Typical Bulk Price (USD/kg) | Key Advantages in Large-Scale Synthesis | Key Disadvantages in Large-Scale Synthesis |
| 4-Methyltrityl | This compound (Mmt-Cl) | 1,500 - 3,000 | - Moderate acid lability allows for selective, orthogonal deprotection.- Good balance between stability and ease of cleavage.- Generally lower cost than DMT-Cl. | - More expensive than Tr-Cl.- Deprotection requires carefully controlled acidic conditions. |
| Trityl | Trityl chloride (Tr-Cl) | 150 - 500[1][2][3][4] | - Lowest cost among the trityl derivatives.- High stability to a wide range of reaction conditions. | - Requires harsh acidic conditions for cleavage, limiting its use with sensitive substrates.- Less suitable for orthogonal protection strategies. |
| 4,4'-Dimethoxytrityl | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 2,000 - 5,000+[5][6][7][8] | - Very high acid lability allows for rapid deprotection under extremely mild conditions.- Widely used in automated oligonucleotide synthesis. | - Highest cost among the common trityl derivatives.- Can be too labile for certain multi-step syntheses, leading to premature deprotection. |
| Protecting Group | Relative Rate of Acidic Cleavage | Typical Deprotection Conditions | Impact on Downstream Processing |
| Mmt | ~10 | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | - Allows for selective deprotection, simplifying the purification of complex intermediates.- Byproducts of deprotection are generally easy to remove. |
| Tr | 1 | Strong acids (e.g., HBr in acetic acid, neat TFA) | - Harsh deprotection can lead to side reactions and degradation of the target molecule, complicating purification.- Requires robust purification methods to remove byproducts and impurities. |
| DMT | ~100 | 0.5-3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DCM | - Rapid and clean deprotection simplifies purification.- The colored trityl cation allows for easy reaction monitoring. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful implementation of protecting group strategies in large-scale synthesis. Below are representative protocols for the protection of a primary amine with Mmt-Cl and its subsequent deprotection.
Protocol 1: Mmt-Protection of a Primary Amine (Large-Scale)
Materials:
-
Primary amine substrate (1.0 equivalent)
-
This compound (Mmt-Cl) (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous (10 L/kg of substrate)
Procedure:
-
To a clean and dry reactor, charge the primary amine substrate and anhydrous DCM.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add DIPEA to the solution and stir for 15 minutes.
-
In a separate vessel, dissolve Mmt-Cl in anhydrous DCM.
-
Slowly add the Mmt-Cl solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 20-25°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Mmt-protected amine can be further purified by crystallization or chromatography if necessary.
Protocol 2: Mmt-Deprotection (Large-Scale)
Materials:
-
Mmt-protected substrate (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIPS) (as a scavenger, 5 equivalents)
Procedure:
-
Dissolve the Mmt-protected substrate in DCM in a suitable reactor.
-
Add the scavenger (TES or TIPS) to the solution.
-
Cool the mixture to 0-5°C.
-
Prepare a 2% (v/v) solution of TFA in DCM and add it slowly to the reaction mixture, maintaining the temperature below 10°C.
-
Stir the reaction at 0-5°C and monitor its progress by HPLC. Deprotection is typically complete within 30-60 minutes.
-
Upon completion, neutralize the reaction by the slow addition of a base (e.g., DIPEA or a saturated solution of sodium bicarbonate).
-
Warm the mixture to room temperature and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The deprotected product can be isolated and purified by standard methods.
Visualization of a Large-Scale Peptide Synthesis Workflow
The following diagram illustrates a simplified workflow for the solid-phase synthesis of a peptide therapeutic, such as a GLP-1 receptor agonist, highlighting the stage where an Mmt-protected amino acid would be incorporated. The use of Mmt allows for potential mid-synthesis side-chain modifications.
Caption: Workflow for large-scale solid-phase peptide synthesis.
Logical Framework for Protecting Group Selection
The decision-making process for selecting the optimal trityl-based protecting group for a large-scale synthesis project can be visualized as follows:
Caption: Decision tree for selecting a trityl-based protecting group.
Conclusion
The choice between this compound and its alternatives, Trityl chloride and Dimethoxytrityl chloride, for large-scale synthesis is a nuanced decision that hinges on a careful evaluation of cost, the need for orthogonal protection strategies, and the acid sensitivity of the substrate. While Tr-Cl offers the most economical option, its harsh deprotection conditions can compromise yield and purity with sensitive molecules. Conversely, DMT-Cl provides exceptionally mild deprotection but at a significantly higher cost.
This compound emerges as a compelling middle ground, offering a good balance of cost-effectiveness and versatile reactivity. Its moderate acid lability makes it an excellent choice for complex, multi-step syntheses where selective deprotection is paramount. By carefully considering the factors outlined in this guide and utilizing optimized experimental protocols, researchers and drug development professionals can leverage the unique advantages of Mmt-Cl to streamline their large-scale synthesis campaigns, ultimately leading to more efficient and cost-effective production of valuable chemical entities. The synthesis of complex peptide therapeutics, such as Enfuvirtide for HIV treatment and various GLP-1 receptor agonists for diabetes, often involves intricate protection and deprotection steps where the choice of reagent is critical to the overall success of the manufacturing process.[9][10][11][12][13][14][15][16][17][18]
References
- 1. store.p212121.com [store.p212121.com]
- 2. 76-83-5 Cas No. | Trityl chloride | Apollo [store.apolloscientific.co.uk]
- 3. Trityl chloride | 76-83-5 | FT01757 | Biosynth [biosynth.com]
- 4. alkalisci.com [alkalisci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4,4'-Dimethoxytrityl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4,4'-Dimethoxytrityl chloride (DMT-Cl), 100 g, CAS No. 40615-36-9 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5z.com [5z.com]
- 11. Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product quality and protocol-related impurities | PLOS One [journals.plos.org]
- 12. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 16. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sustainable Synthesis of Enfuvirtide - Michael Pirrung [grantome.com]
Safety Operating Guide
Proper Disposal of 4-Methyltrityl Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-Methyltrityl chloride, ensuring its safe and proper disposal is paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to mitigate risks associated with this reactive compound. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions:
This compound is a moisture-sensitive, corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory irritant.[1][2][3] Always handle this compound inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and prevent contact with skin and eyes.[1][4]
Disposal Plan: Deactivation of this compound
The primary and safest method for the disposal of this compound is to convert it into a less hazardous substance through a process of chemical deactivation before collection by a licensed waste disposal company.[1] This procedure involves reacting the this compound with a simple alcohol, such as methanol or isopropanol, to form the more stable and less reactive 4-methyltrityl ether.
Experimental Protocol for Deactivation:
This protocol is designed for the safe, laboratory-scale deactivation of small quantities of surplus or waste this compound.
Materials:
-
Waste this compound
-
Anhydrous methanol or isopropanol
-
A suitable reaction vessel (e.g., an Erlenmeyer flask or beaker) of an appropriate size to allow for stirring and to ensure the reaction mixture does not exceed half of the vessel's volume.
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
A chemical fume hood
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Waste container labeled for hazardous waste
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure that all glassware is dry.
-
Initial Setup: Place the reaction vessel on a magnetic stirrer and add a stir bar.
-
Addition of Alcohol: Slowly and cautiously add an excess of anhydrous methanol or isopropanol to the reaction vessel. A general guideline is to use approximately 10 mL of alcohol for every 1 gram of this compound.
-
Addition of this compound: With gentle stirring, slowly and in small portions, add the waste this compound to the alcohol. The reaction is exothermic, and a controlled addition will help to manage the temperature of the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The reaction is typically rapid, but it is advisable to allow it to stir for at least one hour to ensure complete deactivation.[5] During the reaction, the this compound will be converted to the corresponding 4-methyltrityl ether.
-
Verification of Completion (Optional): If necessary, the completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting material.[6]
-
Waste Collection: Once the reaction is complete, the resulting solution containing the 4-methyltrityl ether should be transferred to a properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Final Disposal: The container with the deactivated solution should be sealed and stored in a designated satellite accumulation area for collection by a licensed hazardous waste disposal company.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Reagent for Deactivation | Anhydrous Methanol or Isopropanol | [5][7] |
| Recommended Ratio | ~10 mL of alcohol per 1 g of this compound | Internal guidance |
| Reaction Time | At least 1 hour | [5][6] |
| Reaction Temperature | Room Temperature | [6][7] |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.
Spill Management:
In the event of a spill, avoid generating dust.[1] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1] The deactivation procedure described above can then be followed for the collected spill material.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a safer research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C20H17Cl | CID 4275903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 23429-44-9 [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyltrityl Chloride
Essential guidance for the safe handling and disposal of 4-Methyltrityl chloride is critical for protecting researchers and ensuring laboratory safety. This document provides immediate, procedural, and logistical information for drug development professionals and scientists. Adherence to these protocols is vital due to the compound's hazardous nature.
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling procedures are paramount to minimize exposure risks.
Essential Safety and Chemical Data
A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 23429-44-9 |
| Molecular Formula | C₂₀H₁₇Cl |
| Molecular Weight | 292.80 g/mol [2] |
| Appearance | White to slight yellow to beige powder[5] |
| Storage Temperature | 15-25°C[2][5] |
| Hazard Statements | H315: Causes skin irritation[1][3][4]H319: Causes serious eye irritation[1][3][4]H335: May cause respiratory irritation[1][3][4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan provides guidance from initial preparation to post-handling cleanup.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation is present.[7][8][9]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Required PPE:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[7][8][9]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If dust formation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.[8]
-
Handling Procedure:
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[7][8][9]
-
Weighing: If weighing is necessary, do so within the chemical fume hood.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the container with weighing paper.
-
Reactions: When adding to a reaction vessel, do so slowly and in a controlled manner. Be aware that it is moisture-sensitive.[8]
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[8][9] Wash hands thoroughly after handling.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid this compound waste and heavily contaminated materials (e.g., weighing paper, disposable spatulas) in a clearly labeled, sealed container.
-
The container should be marked as "Hazardous Waste: Corrosive Solid" and include the chemical name.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, lab coats, and other disposable PPE in a designated hazardous waste container.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone) three times. The rinsate should be collected and treated as hazardous waste.
-
-
Waste Disposal:
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C20H17Cl | CID 4275903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Novabiochem 23429-44-9 [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
